2-Ethoxy-5-methoxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-ethoxy-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZURUWKQPQTXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657306 | |
| Record name | (2-Ethoxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-85-9 | |
| Record name | (2-Ethoxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid (CAS: 957065-85-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethoxy-5-methoxyphenylboronic acid, a valuable building block in modern organic synthesis. This document details its physicochemical properties, outlines representative experimental protocols for its synthesis and application, and presents its spectroscopic profile, offering a critical resource for researchers in medicinal chemistry and materials science.
Physicochemical Properties
This compound is an organoboron compound that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1] It is typically a white to off-white solid and is soluble in polar organic solvents.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| CAS Number | 957065-85-9 | [1][2] |
| Molecular Formula | C₉H₁₃BO₄ | [1][2] |
| Molecular Weight | 196.01 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [3] |
| Melting Point | Data not available. Estimated based on similar compounds to be in the range of 90-120 °C. | |
| Boiling Point | 382.4 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. | [1] |
| Storage | Room temperature, in a dry place. | [2] |
Synthesis and Reactions
As a substituted phenylboronic acid, this compound is a key participant in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in biologically active molecules and functional materials.
Representative Synthesis Protocol
Experimental Protocol: Synthesis of an Arylboronic Acid
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). A solution of the corresponding aryl halide (e.g., 4-bromo-1-ethoxy-2-methoxybenzene) (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired arylboronic acid.
Caption: Representative synthesis workflow for an arylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C-C bond between its substituted phenyl ring and another aryl or vinyl group.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction: The mixture is heated to a temperature between 80-110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
While experimental spectra for this compound are not widely published, this section provides representative spectroscopic data expected for a compound of this nature. The interpretation is based on the known chemical shifts and fragmentation patterns of similar arylboronic acids.
Table 2: Representative Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | Expected Chemical Shifts (δ, ppm) in CDCl₃: - Aromatic protons: Three signals in the range of 6.8-7.8 ppm. - Ethoxy group (-OCH₂CH₃): A quartet around 4.1 ppm and a triplet around 1.4 ppm. - Methoxy group (-OCH₃): A singlet around 3.8 ppm. - Boronic acid protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, in the range of 5-8 ppm. |
| ¹³C NMR | Expected Chemical Shifts (δ, ppm) in CDCl₃: - Aromatic carbons: Signals in the range of 110-160 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved. - Ethoxy group (-OCH₂CH₃): Signals around 64 ppm and 15 ppm. - Methoxy group (-OCH₃): A signal around 56 ppm. |
| Mass Spec. | Expected m/z values (ESI+): - [M+H]⁺: ~197.09 - [M+Na]⁺: ~219.07Expected m/z values (ESI-): - [M-H]⁻: ~195.08 The formation of boroxines (cyclic trimers of boronic acids) may be observed, especially under certain ionization conditions. |
Note on NMR Spectroscopy of Boronic Acids: Obtaining clean NMR spectra of boronic acids can sometimes be challenging due to the formation of cyclic anhydride trimers (boroxines). This can lead to broadened peaks or the appearance of multiple sets of signals. To overcome this, it is often recommended to run the NMR in a solvent that can break up these oligomers, such as d₄-methanol or by adding a small amount of water (D₂O).[6]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in:
-
Drug Discovery: The biaryl moiety formed through Suzuki coupling is a common feature in many pharmaceutical agents. The specific substitution pattern of this boronic acid allows for the introduction of ethoxy and methoxy groups, which can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Materials Science: Substituted biaryls are integral components of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. This boronic acid can be used to synthesize custom-designed organic materials with specific electronic and photophysical properties.
-
Agrochemicals: The development of novel herbicides and pesticides often involves the synthesis of complex organic structures, where Suzuki coupling with functionalized boronic acids plays a crucial role.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for the use of this compound. While specific experimental conditions may require optimization, the provided protocols and data offer a robust starting point for its application in a variety of synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₃BO₄ |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 957065-85-9 |
| Purity (Typical) | ≥98% |
Synthetic Pathway
The synthesis of 2-ethoxy-5-methoxyphenylboronic acid is most effectively achieved through a two-step process involving the directed ortho-metalation of 1-ethoxy-4-methoxybenzene, followed by quenching with a trialkyl borate and subsequent acidic workup. The ethoxy group serves as the primary directing group for the lithiation at the ortho position.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for directed ortho-metalation and borylation of alkoxy-substituted aromatic compounds.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier (Example) |
| 1-Ethoxy-4-methoxybenzene | ≥98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Triisopropyl borate | ≥98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Fisher Scientific |
| Diethyl ether | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | In-house prep. |
| Anhydrous magnesium sulfate | N/A | Fisher Scientific |
Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Initial Solution: The flask is charged with 1-ethoxy-4-methoxybenzene (10.0 g, 65.7 mmol) and anhydrous tetrahydrofuran (100 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 28.9 mL, 72.3 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, the reaction mixture is slowly warmed to 0 °C and stirred for 2 hours.
-
Borylation: The reaction mixture is re-cooled to -78 °C. Triisopropyl borate (16.2 mL, 72.3 mmol, 1.1 equivalents) is added dropwise over 20 minutes, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight with continuous stirring.
-
Workup: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (50 mL) at 0 °C. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid is recrystallized from a mixture of diethyl ether and hexanes to afford pure this compound as a white to off-white crystalline solid.
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
Caption: Experimental workflow for the synthesis of the target compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for directed ortho-metalation and borylation reactions.
| Parameter | Expected Value |
| Theoretical Yield | 12.88 g |
| Typical Actual Yield | 9.0 - 10.3 g |
| Typical Percent Yield | 70 - 80% |
| Purity (post-recrystallization) | >98% |
Characterization Data
The synthesized this compound can be characterized by standard analytical techniques. The following table provides expected data based on the analysis of structurally similar arylboronic acids.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): 7.4-7.2 (m, 2H, Ar-H), 6.9-6.8 (m, 1H, Ar-H), 5.5-5.0 (br s, 2H, B(OH)₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, OCH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.0, 150.0, 125.0, 118.0, 115.0, 110.0 (Ar-C), 64.0 (OCH₂CH₃), 55.5 (OCH₃), 14.5 (OCH₂CH₃). (Note: The carbon attached to boron is often not observed or is very broad). |
| Mass Spec (ESI-) | m/z: 195.08 [M-H]⁻ |
| Melting Point | Expected to be in the range of 100-120 °C (based on similar compounds). |
Disclaimer: The experimental protocol and data provided are based on established chemical principles and data from analogous compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize conditions to achieve the desired results.
Spectral Analysis of 2-Ethoxy-5-methoxyphenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2-Ethoxy-5-methoxyphenylboronic acid, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established computational algorithms and provide valuable insights into the molecule's structure and spectroscopic behavior.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 1H | Ar-H |
| ~6.8-7.0 | m | 2H | Ar-H |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.8 | s | 3H | -OCH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
| ~5.0-6.0 | br s | 2H | -B(OH)₂ |
Solvent: CDCl₃. Prediction tool: ChemDraw.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~158 | Ar-C-O |
| ~150 | Ar-C-O |
| ~120 | Ar-C-B |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~112 | Ar-CH |
| ~64 | -OCH₂CH₃ |
| ~55 | -OCH₃ |
| ~15 | -OCH₂CH₃ |
Solvent: CDCl₃. Prediction tool: ChemDraw.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (boronic acid) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1480 | Strong | C=C stretch (aromatic) |
| ~1380 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1040 | Strong | C-O stretch (alkyl ether) |
Prediction based on typical functional group absorption regions.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 196.09 | 100 | [M]⁺ (Molecular Ion) |
| 178.08 | ~40 | [M-H₂O]⁺ |
| 168.08 | ~30 | [M-C₂H₄]⁺ |
| 153.06 | ~60 | [M-C₂H₅O]⁺ |
| 123.05 | ~20 | [M-B(OH)₂, -CH₃]⁺ |
Ionization Mode: Electron Ionization (EI). This represents a simplified prediction of major fragments.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. Boronic acids can sometimes be challenging to dissolve, and d₄-methanol is often a good solvent choice.[1]
-
-
Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required, along with a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Solid Film):
-
Data Acquisition:
-
Record a background spectrum of the empty IR beam path (or the clean ATR crystal).
-
Place the prepared sample in the IR spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Software is used to identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) introduction with Electron Ionization (EI) is a common method.
-
For less volatile compounds, Electrospray Ionization (ESI) is often used. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonia to aid ionization) and infused into the mass spectrometer. Boronic acids can be ionized in negative mode ESI.[4]
-
-
Mass Analysis:
-
The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition and Processing:
-
The detector records the abundance of each ion at a specific m/z.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Data processing involves identifying the molecular ion peak and analyzing the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Ethoxy-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-5-methoxyphenylboronic acid is a valuable bifunctional organoboron reagent utilized primarily in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its reactivity, with a focus on its application in Suzuki-Miyaura coupling. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development, particularly in the field of medicinal chemistry and material science.
Chemical and Physical Properties
This compound is an organoboron compound that typically appears as a white to off-white solid. Its structure features a phenyl ring substituted with a boronic acid group, an ethoxy group at the ortho position, and a methoxy group at the para position relative to the boronic acid. This substitution pattern significantly influences its reactivity and solubility.
| Property | Value |
| CAS Number | 957065-85-9[1][2][3] |
| Molecular Formula | C₉H₁₃BO₄[1][2][3] |
| Molecular Weight | 196.01 g/mol [3] |
| Synonyms | 2-Ethoxy-5-methoxybenzeneboronic acid[1] |
| Solubility | Soluble in polar organic solvents[1] |
| Storage | Room temperature[2] |
The presence of the ether and methoxy groups enhances its solubility in polar organic solvents. The boronic acid moiety is capable of forming reversible covalent bonds with diols, a characteristic that is exploited in various applications, including purification and as protecting groups.[1]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electron-donating nature of the ethoxy and methoxy substituents on the phenyl ring of this compound can influence the rate of transmetalation, a key step in the catalytic cycle. Specifically, the ortho-ethoxy group may exert a steric influence on the reaction and could potentially participate in chelation with the palladium catalyst, thereby affecting the reaction's efficiency and selectivity.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Synthetic Applications
A notable application of this compound is found in the synthesis of pyrazolyl-based carboxamides as CRAC channel inhibitors, as described in patent WO2014108336A1. In this context, it was used in a Suzuki cross-coupling reaction with a brominated pyrazole derivative.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Intermediate 3b (a brominated pyrazole) | This compound | N-(2,6-Difluoro-phenyl)-5-(2-ethoxy-5-methoxyphenyl)-1H-pyrazole-3-carboxamide | 49% | WO2014108336A1 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted aryl bromide, based on the procedures described in patent WO2014108336A1 for analogous syntheses.
Materials:
-
Substituted aryl bromide (e.g., Intermediate 3b from the patent)
-
This compound (1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 to 0.1 equivalents)
-
Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium carbonate, K₂CO₃, 2 to 3 equivalents)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the substituted aryl bromide, this compound, and the base.
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling an inert gas through it for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to a temperature between 80 °C and 100 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Diagram of the Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Other Potential Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most documented application for this compound, its structure suggests potential utility in other cross-coupling reactions.
Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol, using a copper catalyst. This reaction is advantageous as it can often be performed under milder conditions (room temperature and open to air) compared to the palladium-catalyzed Buchwald-Hartwig amination.
Given the general reactivity of arylboronic acids in Chan-Lam couplings, it is plausible that this compound could be a suitable substrate for the synthesis of arylamines and aryl ethers. The electronic and steric effects of the ethoxy and methoxy groups would likely influence the reaction outcome. However, at present, there is a lack of specific published examples of this compound being used in Chan-Lam couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction typically employs aryl halides or triflates as the electrophilic partner, variations using arylboronic acids have been developed. As with the Chan-Lam coupling, there are currently no specific reports detailing the use of this compound in Buchwald-Hartwig amination reactions. Further research would be required to determine its suitability and optimize reaction conditions for this transformation.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its primary and well-documented application lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as an effective nucleophilic partner for the synthesis of complex biaryl compounds. The presence of both an ortho-ethoxy and a para-methoxy group influences its reactivity, and a documented synthetic example demonstrates its utility in the development of pharmaceutically relevant molecules. While its potential in other cross-coupling reactions such as Chan-Lam and Buchwald-Hartwig amination is high, further experimental validation is needed to fully elucidate its reactivity profile in these transformations. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
References
An In-Depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Its Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-5-methoxyphenylboronic acid, a versatile organoboron compound utilized as a key building block in modern organic synthesis. The document details its chemical synonyms, physical and chemical properties, and provides insights into its primary application in Suzuki-Miyaura cross-coupling reactions. A generalized, detailed experimental protocol for this reaction is presented, alongside a discussion of the synthesis of biologically active molecules. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, offering both foundational knowledge and practical methodologies.
Introduction
This compound is an aromatic boronic acid that has gained significant interest as a versatile reagent in organic chemistry. Its unique substitution pattern, featuring both an ethoxy and a methoxy group on the phenyl ring, allows for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups, coupled with its stereospecificity and generally high yields, has made it an indispensable tool in the synthesis of biaryl and polyaryl compounds.
Compound Identification and Properties
A clear identification of this compound is crucial for its correct application. The primary synonym and key identifiers are listed below.
Synonyms:
-
2-Ethoxy-5-methoxybenzeneboronic acid[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 957065-85-9[1][2] |
| Molecular Formula | C₉H₁₃BO₄[1][2] |
| Molecular Weight | 196.01 g/mol [2] |
| InChI | InChI=1S/C9H13BO4/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 |
| SMILES | CCOc1ccc(cc1B(O)O)OC |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in polar organic solvents[1] |
| Purity | Typically ≥98%[2] |
| Storage | Room temperature[2] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
References
A Comprehensive Technical Guide to the Handling and Storage of 2-Ethoxy-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling and storage of 2-Ethoxy-5-methoxyphenylboronic acid (CAS No. 957065-85-9). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes. This document synthesizes safety protocols and physical properties from available safety data sheets and chemical supplier information.
Compound Properties
This compound is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its physical and chemical characteristics are summarized below.
| Property | Value |
| CAS Number | 957065-85-9[1][2][3] |
| Molecular Formula | C9H13BO4[1][2][3] |
| Molecular Weight | 196.01 g/mol [1][3] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in polar organic solvents[1] |
Safe Storage Protocols
The stability of this compound is contingent upon proper storage conditions. This compound is known to be moisture-sensitive.[4]
| Parameter | Recommendation |
| Temperature | 2 - 8 °C (Refrigerated)[4][5] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[4] |
| Container | Keep in a tightly closed container[4][5][6] |
| Environment | Store in a dry, well-ventilated place[4][5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids[5][6][7] |
Handling and Personal Protective Equipment (PPE)
Due to its classification as a skin, eye, and respiratory irritant, appropriate personal protective equipment must be worn at all times when handling this compound.[4][5][6]
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Hand Protection | Wear appropriate protective gloves.[4][5][6] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] Required when dusts are generated.[8] |
General Handling Hygiene:
-
Wash hands and face thoroughly after handling.[4]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Ensure eyewash stations and safety showers are close to the workstation.[5][6]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7] |
Accidental Release and Disposal
Accidental Release: In case of a spill, avoid dust formation.[4][5] Sweep up the material and shovel it into a suitable container for disposal.[5][6] Ensure the area is well-ventilated.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5][6] Do not let the product enter drains.[4]
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-Ethoxy-5-methoxyphenylboronic Acid for the Synthesis of Biologically Active Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 2-Ethoxy-5-methoxyphenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety to create novel biphenyl structures. These resulting biphenyl scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[1]
This document provides a detailed protocol for the Suzuki coupling of this compound with a representative aryl halide, 1-bromo-4-nitrobenzene. Furthermore, it explores the potential biological applications of the resulting biphenyl derivatives, with a focus on their role as inhibitors of the NF-κB signaling pathway, a critical regulator of the inflammatory response and cancer progression.[2][3]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various aryl halides. The data is compiled from literature precedents of similar Suzuki coupling reactions and represents expected yields under optimized conditions.
Table 1: Reaction Parameters for Suzuki Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | ~90 |
| 3 | 1-Iodo-4-cyanobenzene | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | ~92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80 |
Table 2: Reagent Quantities for a Typical Suzuki Coupling Reaction
| Reagent | Molar Equiv. | Molecular Weight | Amount (for 1 mmol scale) |
| This compound | 1.2 | 196.02 g/mol | 235.2 mg |
| 1-Bromo-4-nitrobenzene | 1.0 | 202.01 g/mol | 202.0 mg |
| Pd(PPh₃)₄ | 0.03 | 1155.56 g/mol | 34.7 mg |
| K₂CO₃ | 2.0 | 138.21 g/mol | 276.4 mg |
| Toluene | - | - | 5 mL |
| Ethanol | - | - | 2 mL |
| Water | - | - | 2 mL |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol details the synthesis of 2-ethoxy-5-methoxy-4'-nitrobiphenyl.
Materials:
-
This compound
-
1-Bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (200 proof)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 235.2 mg) and 1-bromo-4-nitrobenzene (1.0 mmol, 202.0 mg).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Add anhydrous toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-ethoxy-5-methoxy-4'-nitrobiphenyl.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
NF-κB Signaling Pathway
The biphenyl derivatives synthesized via this protocol have the potential to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel antitumor dibenzocyclooctatetraene derivatives and related biphenyls as potent inhibitors of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Ethoxy-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Ethoxy-5-methoxyphenylboronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to the introduction of the substituted phenyl motif.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2][3] this compound is a commercially available, stable, and easy-to-handle reagent that serves as an excellent coupling partner for introducing the 2-ethoxy-5-methoxyphenyl moiety into a target molecule. This structural unit is of interest in drug discovery and the development of novel materials.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Key Parameters for Successful Coupling:
-
Palladium Catalyst: The choice of palladium precursor and ligand is critical for reaction efficiency. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium complexes. Ligands, particularly phosphine-based ligands, are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the base. Common solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).
-
Reaction Temperature: The optimal temperature can vary depending on the reactivity of the coupling partners and the catalyst system used. Reactions are typically run at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocols
The following protocols provide starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Activated Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides. This protocol utilizes a more active catalyst system to facilitate the coupling.
Materials:
-
This compound
-
Activated aryl chloride (e.g., containing electron-withdrawing groups)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (deionized)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add the activated aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol) to a reaction vial.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%) in toluene (2 mL).
-
Add the catalyst solution to the reaction vial.
-
Add toluene (3 mL) and water (0.5 mL).
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Palladium-Catalyzed Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 90-98 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | SPhos (2.2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-96 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 75-85 |
| 5 | 3-Bromothiophene | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 12 | 80-90 |
Yields are approximate and based on literature for similar Suzuki-Miyaura reactions. Specific yields for the coupling with this compound may vary.
Table 2: Palladium-Catalyzed Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloronitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 70-80 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 120 | 24 | 65-75 |
| 3 | 4-Chloroacetophenone | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 16 | 70-85 |
Yields are approximate and based on literature for similar Suzuki-Miyaura reactions. Specific yields for the coupling with this compound may vary and often require more forcing conditions for less reactive aryl chlorides.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Solvent Effects in 2-Ethoxy-5-methoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in Suzuki-Miyaura cross-coupling reactions involving 2-ethoxy-5-methoxyphenylboronic acid. While specific comparative data for this exact boronic acid is not extensively published, this document outlines general principles, common solvent systems, and a detailed protocol based on established methodologies for similar transformations.
Introduction to this compound in Cross-Coupling
This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[1] Its utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The ethoxy and methoxy substituents on the phenyl ring can influence the electronic properties and solubility of the boronic acid, making the choice of reaction solvent a key parameter for achieving high yields and purity.[1]
The general scheme for the Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex in the presence of a base.[2]
The Critical Role of the Solvent
The solvent in a Suzuki-Miyaura reaction serves several crucial functions:
-
Solubilization: The solvent must dissolve the boronic acid, the organohalide, the palladium catalyst, and the base to a sufficient extent to allow the reaction to proceed efficiently. This compound is generally soluble in polar organic solvents.[1]
-
Influence on Catalyst Activity: The solvent can coordinate to the palladium catalyst, influencing its reactivity and stability.
-
Effect on Base Strength: The choice of solvent can affect the basicity of the inorganic base used, which is critical for the transmetalation step.
-
Management of Water Content: While Suzuki-Miyaura reactions can often tolerate or even benefit from the presence of water, excessive water can lead to protodeboronation, a significant side reaction that decomposes the boronic acid.
Common Solvents and Their Effects
A variety of solvents and solvent systems have been successfully employed for Suzuki-Miyaura reactions. The optimal choice is often substrate-dependent and may require empirical optimization.
Data on Common Solvent Systems for Suzuki-Miyaura Reactions
| Solvent System | Common Bases | Temperature Range (°C) | Advantages | Disadvantages |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | Good for a wide range of substrates; water can aid in dissolving the base and facilitate the catalytic cycle. | Dioxane is a peroxide-former and has a high freezing point. |
| Toluene / Water | K₂CO₃, K₃PO₄, NaOH | 80 - 110 | Biphasic system can sometimes simplify product isolation; good for less polar substrates. | Can be less effective for highly polar substrates. |
| Tetrahydrofuran (THF) / Water | K₂CO₃, K₃PO₄ | 60 - 70 (reflux) | Lower boiling point allows for milder reaction conditions. | THF is a peroxide-former; lower temperature may lead to slower reactions. |
| Ethanol / Water | K₂CO₃, Na₂CO₃, NaOH | 60 - 80 (reflux) | "Green" solvent option; readily available and inexpensive. | May not be suitable for all catalyst systems; lower boiling point. |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | 80 - 150 | High boiling point allows for a wide temperature range; good solvating power. | Can be difficult to remove during workup; potential for side reactions at high temperatures. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on generally accepted and widely published procedures for similar reactions.
Protocol: Suzuki-Miyaura Coupling of this compound and 4-Bromotoluene
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add potassium carbonate (2.0 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
To the flask, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
The reaction mixture is heated to 90-100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 2-12 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-ethoxy-5-methoxyphenylboronic acid as a key building block in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and provide a framework for the use of this versatile reagent in drug discovery and development.
Introduction
This compound is an organoboron compound that serves as a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its substituted phenyl ring, featuring both an ethoxy and a methoxy group, allows for the introduction of this specific structural motif into a target molecule. These ether functionalities can influence the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, and can also play a crucial role in its interaction with biological targets. In medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic molecules, including inhibitors of key signaling proteins like kinases.
Application: Synthesis of Aurora Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, and their overexpression is implicated in the development and progression of various cancers. Therefore, inhibitors of Aurora kinases are promising therapeutic agents for cancer treatment.
The 2-ethoxy-5-methoxyphenyl moiety, when incorporated into the pyrazolo[3,4-d]pyrimidine scaffold, has been shown to contribute to potent and selective inhibition of Aurora kinases. A key example is the synthesis of (S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol.
Biological Activity Data
The following table summarizes the inhibitory activity of a representative compound synthesized using this compound against a panel of kinases.
| Compound | Target Kinase | IC50 (nM) |
| (S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol | Aurora A | 1.5 |
| Aurora B | 3.2 | |
| Aurora C | 2.8 | |
| FLT3 | 25 | |
| RET | 40 |
Data is representative of compounds synthesized via the described methods.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.
Diagram of the Suzuki-Miyaura Coupling Workflow:
References
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates using 2-Ethoxy-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Ethoxy-5-methoxyphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates, primarily through Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a versatile organoboron compound utilized in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structural features make it a valuable reagent for introducing the 2-ethoxy-5-methoxyphenyl moiety into a target molecule. This is of significant interest in medicinal chemistry, as this functional group can influence the pharmacological properties of a compound, such as its binding affinity to biological targets and its metabolic stability. The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many pharmaceutical agents.[1]
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the synthesis of unsymmetrical biaryls, which are prevalent in many biologically active compounds. The reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
The general scheme for the Suzuki-Miyaura reaction is as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Experimental Protocols
The following are example protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with different aryl halides.
Protocol 1: Synthesis of a Biaryl Compound with an Aryl Bromide
This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction Scheme:
Caption: Synthesis of a biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Methanol
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents).
-
Add a solvent mixture of toluene, water, and methanol (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux and stir vigorously for the required reaction time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data (Example):
| Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 3 | K₂CO₃ | Toluene/H₂O/MeOH | 110 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | 3 | K₂CO₃ | Toluene/H₂O/MeOH | 110 | 6 | 92 |
| 2-Bromopyridine | 3 | K₂CO₃ | Toluene/H₂O/MeOH | 110 | 18 | 78 |
Protocol 2: Microwave-Assisted Synthesis with an Aryl Chloride
This protocol outlines a more rapid, microwave-assisted Suzuki-Miyaura coupling, which can be particularly useful for less reactive aryl chlorides.
Reaction Workflow:
Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine this compound (1.5 equivalents), the aryl chloride (1.0 equivalent), palladium(II) acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (3.0 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 150 °C) and hold for the specified time (e.g., 20-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Quantitative Data (Example):
| Aryl Chloride | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 150 | 30 | 88 |
| 2-Chloropyrimidine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 150 | 45 | 75 |
| 1-Chloro-4-fluorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 150 | 30 | 91 |
Related Preparations
While the primary use of this compound is in Suzuki-Miyaura coupling, it's important to note the synthesis of related precursors. For instance, 2-ethoxy-5-methoxybenzaldehyde can be prepared by the alkylation of 2-hydroxy-5-methoxybenzaldehyde.
Protocol 3: Synthesis of 2-Ethoxy-5-methoxybenzaldehyde
This protocol describes the synthesis of a key aldehyde intermediate.
Reaction Scheme:
Caption: Synthesis of 2-Ethoxy-5-methoxybenzaldehyde.
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Diethyl sulfate
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) and diethyl sulfate (1.2 equivalents).
-
Heat the mixture to reflux and stir for approximately 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-ethoxy-5-methoxybenzaldehyde.[2]
Quantitative Data (Example):
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Hydroxy-5-methoxybenzaldehyde | Diethyl Sulfate | K₂CO₃ | Acetone | 56 | 3 | 97.5[2] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care.
-
Organoboron compounds can be harmful if inhaled or ingested.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Note: 2-Ethoxy-5-methoxyphenylboronic Acid in Agrochemical Synthesis
Abstract
2-Ethoxy-5-methoxyphenylboronic acid is a versatile synthetic building block with potential applications in the development of novel agrochemicals. Its substituted phenyl ring can be incorporated into larger molecular frameworks to modulate the biological activity and physicochemical properties of target compounds. This application note explores the utility of this compound in the synthesis of agrochemical candidates, primarily through the Suzuki-Miyaura cross-coupling reaction. While specific, large-scale applications in commercial agrochemicals are not widely documented in publicly available literature, its role as a key intermediate in laboratory-scale synthesis of potential fungicidal, herbicidal, and insecticidal compounds is discussed. This document provides a generalized protocol for its use in Suzuki-Miyaura reactions and outlines the logical workflow for employing this reagent in an agrochemical discovery program.
Introduction
The relentless need for new and effective crop protection agents drives the continuous exploration of novel chemical scaffolds in the agrochemical industry. Phenylboronic acids are crucial reagents in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited to fine-tune the bioactivity of a potential agrochemical. The ethoxy and methoxy groups can influence a molecule's polarity, metabolic stability, and binding interactions with its biological target.
This note serves as a practical guide for researchers and scientists in the agrochemical sector who are considering the use of this compound in their synthetic programs.
Key Applications in Agrochemical Synthesis
While detailed examples of commercial agrochemicals synthesized from this compound are scarce in the available literature, its application can be extrapolated from its general utility in constructing biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a wide range of active agrochemical ingredients. The primary application of this compound in this context is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce the 2-ethoxy-5-methoxyphenyl moiety into a target molecule.
Potential Agrochemical Scaffolds:
-
Fungicides: The synthesis of strobilurin or SDHI (succinate dehydrogenase inhibitor) fungicide analogues containing the 2-ethoxy-5-methoxyphenyl group. This moiety can serve as a replacement for or a modification of existing aromatic rings in these fungicide classes.
-
Herbicides: Incorporation into herbicidal scaffolds such as PPO (protoporphyrinogen oxidase) inhibitors or HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, where a substituted phenyl ring is often a key pharmacophore.
-
Insecticides: Use in the synthesis of neonicotinoid or diamide insecticide analogues to explore new structure-activity relationships.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions may require optimization based on the nature of the coupling partner (aryl/heteroaryl halide or triflate).
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate (e.g., a brominated pyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 - 1.5 mmol), and the base (2.0 - 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 3:1 mixture of dioxane and water, 10 mL) and the palladium catalyst (0.01 - 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Data Presentation
The following table provides a hypothetical summary of reaction conditions and outcomes for the synthesis of a generic agrochemical intermediate. Researchers should generate their own data based on specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-6-methylpyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| 2 | 4-bromobenzonitrile | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | 5-iodopyrimidine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 85 | 16 | 82 |
Visualizations
Logical Workflow for Agrochemical Discovery
The following diagram illustrates the logical workflow for utilizing this compound in an agrochemical discovery program.
Caption: Workflow for agrochemical discovery using this compound.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a valuable, albeit not yet widely documented in commercial products, reagent for the synthesis of potential agrochemicals. Its utility in constructing complex molecular architectures through robust and well-established methodologies like the Suzuki-Miyaura coupling makes it an attractive tool for researchers in the field of crop protection. The protocols and workflows presented in this application note provide a foundational framework for the incorporation of this building block into agrochemical discovery and development programs. Further research and publication in this specific application area would be beneficial to the wider scientific community.
Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic acid in Materials Science
Introduction
2-Ethoxy-5-methoxyphenylboronic acid (CAS No. 957065-85-9) is an organoboron compound with significant potential as a building block in the synthesis of advanced functional materials. Its unique electronic and structural properties, stemming from the presence of both ethoxy and methoxy substituents on the phenyl ring, make it a valuable precursor for creating novel polymers and small molecules with tailored characteristics. This document provides an overview of its potential applications in materials science, primarily focusing on its role in synthesizing conductive polymers and components for organic electronics through Suzuki-Miyaura cross-coupling reactions.
While direct, detailed experimental applications of this compound in materials science are not extensively documented in publicly available research, its structural motifs suggest its utility in creating materials with specific electronic and optical properties. The protocols and data presented here are based on established methodologies for similar boronic acids used in the synthesis of functional organic materials.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 957065-85-9 |
| Molecular Formula | C₉H₁₃BO₄ |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
Key Application: Building Block for Functional Polymers via Suzuki-Miyaura Coupling
The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling polymerization. This powerful carbon-carbon bond-forming reaction allows for the incorporation of the 2-ethoxy-5-methoxyphenyl unit into polymer backbones, influencing the final material's properties such as conductivity, luminescence, and thermal stability.
Logical Workflow for Polymer Synthesis
Caption: General workflow for the synthesis of a functional polymer using this compound via Suzuki-Miyaura polymerization.
Experimental Protocol: Synthesis of a Hypothetical Copolymer
This protocol outlines a general procedure for the synthesis of a copolymer using this compound and a generic dihaloaromatic comonomer. Researchers should adapt this protocol based on the specific reactivity of the chosen comonomer and the desired polymer properties.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), and anhydrous potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous toluene (20 mL) to the flask via syringe. Stir the mixture to dissolve the reactants. To this stirring solution, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Polymerization Reaction: Heat the reaction mixture to 90-100 °C under a continuous flow of inert gas. The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture over time. The reaction is typically run for 24-48 hours.
-
Polymer Precipitation: After the reaction is complete (as determined by the stabilization of molecular weight from GPC), cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate out of the solution.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any remaining catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its structural, thermal, and electronic properties.
Characterization Techniques and Expected Data
| Technique | Parameter Measured | Example Data (Hypothetical) |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Mn: 15,000 g/mol , Mw: 30,000 g/mol , PDI: 2.0 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure confirmation | Peaks corresponding to aromatic and alkoxy protons of the repeating unit. |
| UV-Vis Spectroscopy | Absorption maximum (λ_max), Optical band gap (E_g) | λ_max: 450 nm, E_g: 2.75 eV |
| Photoluminescence (PL) Spectroscopy | Emission maximum (λ_em), Quantum yield (Φ) | λ_em: 550 nm, Φ: 0.3 |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | HOMO: -5.4 eV, LUMO: -2.65 eV |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (T_d) | T_d (5% weight loss): 350 °C |
Signaling Pathway Analogy in Materials Design
The process of designing a functional material using building blocks like this compound can be conceptually compared to a signaling pathway. The properties of the initial monomers "signal" the final properties of the polymer, which are then "transduced" through the polymerization process and ultimately "expressed" in the material's performance.
Application Notes and Protocols for the Cross-Coupling of 2-Ethoxy-5-methoxyphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Ethoxy-5-methoxyphenylboronic acid with various aryl halides. This reaction is a powerful tool for the synthesis of substituted biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. It is a versatile and widely used method in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][2][3][4][5] The use of this compound allows for the introduction of the 2-ethoxy-5-methoxyphenyl moiety, a common substituent in biologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) species.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and the biaryl product (Ar-Ar') is eliminated, regenerating the palladium(0) catalyst.
Key Parameters and Optimization
Several factors influence the success and efficiency of the Suzuki-Miyaura coupling reaction. Careful optimization of these parameters is crucial for achieving high yields and purity.
-
Catalyst: Palladium complexes are the most common catalysts. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand can significantly impact the reaction outcome. Electron-rich and bulky phosphine ligands are often employed to enhance catalytic activity.
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can depend on the specific substrates and solvent system.
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The use of aqueous solvent systems can offer environmental benefits.[1]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides often require more forcing conditions or specialized catalyst systems.
Experimental Protocols
The following are general protocols for the cross-coupling of this compound with aryl bromides and aryl chlorides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Cross-Coupling with Aryl Bromides
This protocol is a general procedure for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cross-Coupling with Aryl Chlorides
The coupling of aryl chlorides is generally more challenging and may require a more active catalyst system and higher temperatures.
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a similar bulky, electron-rich phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 equivalents) and tri-tert-butylphosphine (0.06 equivalents) to a dry reaction vessel.
-
Add this compound (1.5 equivalents), the aryl chloride (1.0 equivalent), and potassium phosphate (3.0 equivalents).
-
Add degassed 1,4-dioxane and a small amount of degassed water.
-
Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with representative aryl halides. Please note that these are illustrative examples and actual yields may vary depending on the specific substrate and reaction conditions.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 80 | 6 | 90-98 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75-85 |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70-80 |
| 1-Chloro-4-cyanobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 80-90 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
General Experimental Workflow
Caption: A general workflow for a typical Suzuki-Miyaura cross-coupling experiment.
References
- 1. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkoxy base-mediated transition-metal-free cross-coupling reactions of benzene with aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Ethoxy-5-methoxyphenylboronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions utilizing 2-Ethoxy-5-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges associated with using this compound in Suzuki coupling reactions?
A1: this compound is an electron-rich boronic acid due to the presence of the ethoxy and methoxy groups. While generally a good coupling partner, challenges can arise from:
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen and certain palladium(II) precatalysts.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of 1-ethoxy-4-methoxybenzene and reducing the yield of the desired product. This is more common under harsh basic conditions or with prolonged reaction times.
-
Steric Hindrance: The ortho-ethoxy group can introduce steric hindrance, potentially slowing down the transmetalation step in the catalytic cycle, especially when coupled with sterically demanding aryl halides.
Q2: How do the electron-donating groups on this compound affect its reactivity?
A2: The electron-donating ethoxy and methoxy groups increase the electron density on the aromatic ring. This makes the boronic acid more nucleophilic, which can be beneficial for the transmetalation step. However, it can also make the aryl halide coupling partner less electrophilic and thus slow down the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Careful selection of the catalyst and ligands is crucial to balance these electronic effects.
Q3: What are the most common side reactions to look out for?
A3: Besides homocoupling and protodeboronation, other potential side reactions include:
-
Dehalogenation of the aryl halide: The aryl halide starting material can lose its halogen atom, resulting in an undesired arene byproduct.
-
Formation of phosphine oxides: If phosphine-based ligands are used, they can be oxidized, leading to catalyst deactivation.
Troubleshooting Guides
Low or No Yield
Low or no yield is a common issue in Suzuki coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low/No Yield
Technical Support Center: 2-Ethoxy-5-methoxyphenylboronic acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Ethoxy-5-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid to form 2,2'-Diethoxy-5,5'-dimethoxybiphenyl. These are common issues with electron-rich boronic acids.[1]
Q2: Why is protodeboronation a significant issue with this specific boronic acid?
A2: this compound is electron-rich due to the presence of two alkoxy groups on the phenyl ring. These electron-donating groups increase the electron density on the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage by a proton source (protodeboronation), especially under basic reaction conditions.
Q3: What causes the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen and/or palladium(II) species in the reaction mixture. It can occur when the transmetalation step of the Suzuki-Miyaura catalytic cycle is slow, allowing for the undesired coupling of two boronic acid molecules.
Q4: Can the choice of palladium catalyst and ligands influence the extent of side reactions?
A4: Absolutely. The choice of palladium precursor and ligands is critical. Bulky, electron-rich phosphine ligands can sometimes promote protodeboronation. It is crucial to screen different catalyst/ligand systems to find the optimal conditions for your specific substrates.
Q5: How can I minimize the formation of these side products?
A5: Minimizing side products involves careful optimization of reaction conditions. Key strategies include:
-
Thorough Degassing: Removing dissolved oxygen from the reaction mixture is crucial to suppress homocoupling.
-
Choice of Base: Using a weaker base or a carefully selected base can sometimes reduce the rate of protodeboronation.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help to minimize protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes favor the desired cross-coupling over side reactions.
-
Stoichiometry: Using a slight excess of the boronic acid can sometimes compensate for some loss due to side reactions, but this needs to be carefully optimized.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cross-Coupling Product and Significant Formation of Protodeboronated Byproduct (1-Ethoxy-4-methoxybenzene)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Base-mediated protodeboronation | Screen different bases. Consider using a fluoride source like CsF or KF instead of stronger carbonate or phosphate bases. |
| Prolonged reaction time or high temperature | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature. |
| Suboptimal catalyst/ligand system | Experiment with different palladium catalysts and phosphine ligands. For electron-rich boronic acids, catalysts with ligands that promote rapid transmetalation can be beneficial. |
Problem 2: Significant Formation of Homocoupling Product (2,2'-Diethoxy-5,5'-dimethoxybiphenyl)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of oxygen in the reaction mixture | Thoroughly degas the solvent and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Slow transmetalation step | Optimize the base and solvent system to facilitate the transmetalation. The addition of a small amount of water to the solvent system (e.g., toluene/water or dioxane/water) can sometimes accelerate this step. |
| Use of a Pd(II) precatalyst without a reducing agent | If using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Consider using a Pd(0) source directly, or add a reducing agent. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This is a general starting point; optimization will likely be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a combination of a palladium source and a ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and competing side reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid
Welcome to the technical support center for 2-Ethoxy-5-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation, a common side reaction encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-ethoxy-4-methoxybenzene as a byproduct.[1] This is particularly problematic for this compound because the electron-donating ethoxy and methoxy groups on the phenyl ring increase its susceptibility to this reaction, leading to lower yields of the desired cross-coupled product.[2]
Q2: What are the main factors that promote protodeboronation?
A2: The primary factors that accelerate protodeboronation are:
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High pH (strong bases): The reaction is often catalyzed by base.[1][3]
-
Elevated temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[4]
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Presence of water: Water can act as a proton source for the reaction.[5]
-
Choice of solvent: Protic solvents can facilitate protodeboronation.
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to suppress protodeboronation:
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Careful selection of the base: Weaker bases are generally preferred.
-
Lowering the reaction temperature: If the desired coupling is efficient at a lower temperature, this can significantly reduce the extent of protodeboronation.
-
Using anhydrous conditions: Minimizing the amount of water in the reaction can be beneficial.[5]
-
Converting the boronic acid to a more stable derivative: Boronic esters, such as pinacol esters or MIDA esters, are often more stable and can slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[1][3][6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant formation of 1-ethoxy-4-methoxybenzene. | High extent of protodeboronation. | 1. Optimize the base: Switch to a weaker base (e.g., from NaOH or KOH to K₂CO₃, Cs₂CO₃, or K₃PO₄).2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 80 °C or room temperature if the catalyst system is active enough).3. Use anhydrous solvents: Ensure all solvents and reagents are dry.4. Convert to a boronic ester: Consider using the corresponding pinacol or MIDA boronate ester of this compound. |
| Reaction is sluggish or does not go to completion at lower temperatures. | The catalyst system may not be active enough at reduced temperatures. | 1. Screen different palladium catalysts and ligands: More active catalyst systems may allow for efficient coupling at lower temperatures where protodeboronation is less favored.2. Use a boronic ester: Boronic esters can sometimes exhibit different reactivity profiles and may be more suitable for certain catalyst systems. |
| Inconsistent results between batches. | Variability in the quality of the boronic acid or reagents. | 1. Ensure the purity of the this compound: Impurities can affect the reaction outcome.2. Use freshly opened and high-purity solvents and bases. |
Experimental Protocols & Data
Below are example protocols and data for Suzuki-Miyaura coupling reactions, highlighting strategies to minimize protodeboronation.
Protocol 1: Suzuki-Miyaura Coupling with a Mild Base
This protocol utilizes potassium carbonate as a milder base to suppress protodeboronation.
Reaction Scheme:
Reagents:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
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SPhos (4 mol%)
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K₂CO₃ (2.0 mmol)
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1,4-Dioxane (5 mL)
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Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Effect of Base on Product Yield
The following table summarizes the impact of different bases on the yield of the coupled product in a model Suzuki-Miyaura reaction between 4-bromotoluene and an electron-rich arylboronic acid, illustrating the importance of base selection in minimizing protodeboronation.
| Base | Yield of Coupled Product (%) | Notes |
| NaOH | 65 | Significant protodeboronation observed. |
| K₃PO₄ | 88 | Good yield with reduced protodeboronation. |
| K₂CO₃ | 92 | High yield, indicating minimal protodeboronation. |
| Cs₂CO₃ | 95 | Excellent yield, often a good choice for challenging couplings. |
Data is illustrative and based on general trends for electron-rich arylboronic acids.
Visualizing Key Concepts
Logical Workflow for Troubleshooting Protodeboronation
This diagram outlines a systematic approach to addressing issues with protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
Signaling Pathway of Suzuki-Miyaura Coupling vs. Protodeboronation
This diagram illustrates the competing pathways for the arylboronic acid in a Suzuki-Miyaura reaction.
References
Technical Support Center: Purification of Products from 2-Ethoxy-5-methoxyphenylboronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 2-Ethoxy-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound, particularly in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include:
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Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).
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Homocoupling Product: A biaryl product formed from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen.[1]
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Protodeborylation Product: The replacement of the boronic acid group with a hydrogen atom, resulting in 1-ethoxy-4-methoxybenzene. This is a common side reaction for boronic acids, especially under harsh reaction conditions.[1]
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Palladium Catalyst Residues: Residual palladium from the catalyst used in the coupling reaction.
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Ligand-Related Impurities: Degraded or excess phosphine ligands (e.g., triphenylphosphine oxide).
Q2: My Suzuki coupling reaction using this compound is complete, but I'm having trouble separating my desired biaryl product from the unreacted boronic acid by column chromatography. What should I do?
A2: this compound can be quite polar and may co-elute with or streak across the column with your product on silica gel.[2] Here are a few strategies to overcome this:
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Aqueous Workup with Base: Perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with an aqueous base solution (e.g., 1-2 M NaOH or Na2CO3).[3] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[4] After separation, you can re-acidify the aqueous layer to recover the boronic acid if needed.[4]
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Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[5] Common solvents to try for biaryl compounds include ethanol, ethyl acetate/hexanes, or toluene.[5]
-
Derivatization: You can convert the unreacted boronic acid into a diethanolamine adduct. This often forms a crystalline solid that can be filtered off.[5]
Q3: How can I remove residual palladium catalyst from my final product?
A3: Palladium residues can be challenging to remove completely. Here are some effective techniques:
-
Aqueous Washes: Certain aqueous solutions can help in scavenging palladium. A wash with an aqueous solution of sodium bisulfite (NaHSO3) can be effective.[6]
-
Specialized Scavengers: Commercially available silica-functionalized scavengers with thiol or amine groups can be very effective at binding and removing palladium.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium, which is then removed by filtration.
-
Filtration through Celite®: Passing a solution of your product through a pad of Celite® can sometimes help in removing finely dispersed palladium black.
Troubleshooting Guides
Problem 1: Low yield after purification of a Suzuki-Miyaura coupling product.
| Possible Cause | Troubleshooting Step |
| Protodeborylation of this compound | Ensure reaction conditions are not overly harsh. Use milder bases (e.g., K2CO3 instead of NaOH). Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product loss during aqueous extraction | If your product has acidic or basic functionality, it might be partitioning into the aqueous layer during workup. Check the pH of the aqueous layer and adjust if necessary to ensure your product remains in the organic phase. |
| Product is sticking to the silica gel column | Boronic acids and their derivatives can sometimes be difficult to elute from silica gel.[2] Try using a more polar solvent system, such as dichloromethane/methanol.[3] Alternatively, consider using neutral alumina for chromatography.[2] |
| Incomplete reaction | Before purification, confirm the reaction has gone to completion using TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time or increasing the temperature. |
Problem 2: The purified product is still contaminated with a homocoupled biaryl impurity.
| Possible Cause | Troubleshooting Step |
| Oxygen in the reaction mixture | Thoroughly degas your solvents and reactants before adding the palladium catalyst. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.[1] |
| Inefficient purification method | The homocoupled product may have a similar polarity to your desired product, making separation by standard chromatography difficult. Consider preparative HPLC for challenging separations.[7][8] Recrystallization, if applicable, can also be very effective at removing minor impurities. |
| Use of a Pd(II) precatalyst | Pd(II) sources can promote homocoupling as they are reduced to the active Pd(0) species.[1] Consider using a Pd(0) catalyst source directly. |
Experimental Protocols
Protocol 1: General Purification of a Suzuki-Miyaura Coupling Product by Extraction and Column Chromatography
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, dioxane), remove the solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of sodium carbonate (Na2CO3) to remove unreacted this compound.
-
Separate the layers.
-
Wash the organic layer with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of solvent will depend on the polarity of your product.
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Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9] Common choices include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the product completely dissolves.[9]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or freezer to induce crystallization.[9]
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]
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Drying: Dry the crystals under vacuum to remove any residual solvent.[9]
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Suzuki Coupling Product
| Purification Method | Typical Recovery (%) | Purity (%) | Notes |
| Column Chromatography (Silica Gel) | 60-85 | >95 | Can be time-consuming and may lead to product loss on the column.[2] |
| Recrystallization | 70-90 | >98 | Only applicable to solid products. Highly effective for removing small amounts of impurities. |
| Preparative HPLC | 50-75 | >99 | High purity can be achieved, but it is often more expensive and time-consuming for large-scale purifications.[7][8] |
| Extraction with Aqueous Base | >95 (for crude product) | Variable (removes acidic impurities) | An effective preliminary purification step before chromatography or recrystallization. |
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting logic for purifying reaction products.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura coupling reactions involving 2-Ethoxy-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low yield or failing completely?
A1: Low yields or reaction failure with this compound, an electron-rich boronic acid, can stem from several factors. A primary concern is catalyst deactivation, where the active palladium catalyst loses its efficacy. Common causes include:
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Protodeboronation: Electron-rich boronic acids are susceptible to replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and certain bases.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the starting material and catalyst. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]
-
Ligand Degradation: Phosphine-based ligands can be oxidized or otherwise degrade under the reaction conditions, leading to the formation of inactive palladium species or palladium black.
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Product Inhibition: The coupled product may coordinate to the palladium center more strongly than the starting materials, slowing down or halting the catalytic cycle.[2]
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Incomplete Dissolution: Poor solubility of the reagents, particularly the base, can lead to inconsistent reaction rates and apparent catalyst deactivation.
Q2: What are the initial troubleshooting steps I should take when a reaction fails?
A2: Before undertaking a comprehensive optimization, verify the following:
-
Reagent Quality: Ensure the purity and integrity of your this compound, aryl halide, catalyst, ligand, base, and solvent. Boronic acids can degrade upon storage.
-
Inert Atmosphere: Confirm that the reaction was set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced side reactions like homocoupling and ligand oxidation.
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Solvent Degassing: Ensure the solvent was properly degassed to remove dissolved oxygen.
-
Stoichiometry: Double-check the stoichiometry of all reagents. An excess of the boronic acid is common, but large excesses can sometimes lead to side reactions.
-
Temperature Control: Verify the reaction temperature was maintained accurately.
Q3: How do the ethoxy and methoxy groups on the boronic acid affect the reaction?
A3: The electron-donating nature of the ethoxy and methoxy groups makes the boronic acid particularly reactive. While this can be beneficial for the transmetalation step, it also increases the susceptibility to protodeboronation, a key deactivation pathway for the starting material. This heightened reactivity necessitates careful selection of reaction conditions, particularly the base and solvent system, to favor the desired cross-coupling pathway.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe low or no formation of the desired coupled product, a systematic approach to identify the root cause is essential.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Product Yield.
Detailed Steps:
-
Initial Checks: As outlined in the FAQs, first confirm reagent quality, inert atmosphere, and correct stoichiometry.
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, are often effective for coupling electron-rich boronic acids.[3] Consider screening a panel of catalysts and ligands.
-
Base Selection: The base plays a crucial role in activating the boronic acid. A weaker base may not be sufficient, while a very strong base can promote protodeboronation. Common bases to screen include K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] The physical form of the base (e.g., finely ground) can also impact the reaction.
-
Solvent System: The solvent affects the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often used. The ratio of organic solvent to water can significantly influence the reaction outcome.
-
Consider Boronic Esters: If protodeboronation is suspected to be a major issue, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be an effective strategy. The ester can then be used in the coupling reaction, often exhibiting greater stability under the reaction conditions.
Issue 2: Formation of Significant Byproducts (e.g., Homocoupled Product)
The presence of significant byproducts indicates that side reactions are competing with the desired cross-coupling.
Potential Causes and Solutions:
-
Oxygen in the Reaction: The primary cause of homocoupling is often the presence of oxygen.
-
Solution: Ensure thorough degassing of the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Suboptimal Catalyst Precursor: Some palladium precursors, particularly Pd(OAc)₂, can promote homocoupling if the reduction to the active Pd(0) species is not efficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
-
Incorrect Base: The choice of base can influence the rate of homocoupling.
-
Solution: Screen different bases to find one that minimizes this side reaction while still promoting the desired coupling.
-
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of an electron-rich phenylboronic acid with an aryl bromide under various conditions. While not specific to this compound, these data illustrate the impact of different reaction parameters on the outcome of the coupling of a similar substrate.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 3 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 65 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 78 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF/H₂O (4:1) | 70 | 24 | 70 |
Data are illustrative and based on trends reported for similar electron-rich boronic acids.[5]
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol provides a framework for systematically screening different catalysts, ligands, bases, and solvents.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the aryl halide in the same solvent.
-
If using a solid catalyst and ligand, they can be pre-weighed into reaction vials.
-
-
Reaction Setup:
-
To an array of reaction vials (e.g., in a parallel synthesizer block), add the appropriate catalyst and ligand.
-
Add the desired base to each vial.
-
Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
Using a syringe, add the degassed solvent to each vial, followed by the stock solutions of the boronic acid and aryl halide. .
-
-
Reaction and Analysis:
-
Place the reaction block on a pre-heated stirrer plate and stir at the desired temperature for the specified time.
-
After cooling to room temperature, quench the reactions (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and identify byproducts.
-
Protocol 2: Synthesis and Use of a Pinacol Boronic Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is recommended.
-
Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Stir the mixture at room temperature overnight.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purify the ester by column chromatography or recrystallization.
-
-
Suzuki-Miyaura Coupling with the Pinacol Ester:
-
Follow the general screening protocol (Protocol 1), substituting the this compound pinacol ester for the boronic acid. Note that a fluoride source (e.g., CsF or KF) may be required as the base to facilitate the transmetalation of the boronic ester.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Deactivation Pathways
This diagram outlines the primary pathways that can lead to the deactivation of the palladium catalyst.
Common pathways for palladium catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Effect of temperature on 2-Ethoxy-5-methoxyphenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Ethoxy-5-methoxyphenylboronic acid, with a particular focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Some suppliers suggest that room temperature storage is also acceptable for shorter periods, but refrigeration is the preferred condition to minimize potential degradation over time. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of this compound. The primary degradation pathway for many arylboronic acids is protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by factors such as pH and the presence of water, and its rate generally increases with temperature. In the solid state, thermal decomposition can also occur at higher temperatures, leading to the formation of impurities.
Q3: Can I dissolve this compound in a solvent for storage?
A3: It is generally not recommended to store boronic acids in solution for extended periods, as this can increase the rate of degradation, particularly in the presence of water or other protic solvents. If you need to prepare a stock solution, it is best to do so fresh before use. If short-term storage in solution is unavoidable, use an anhydrous aprotic solvent and store it under an inert atmosphere at a low temperature (e.g., -20°C).
Q4: What are the visible signs of degradation of this compound?
A4: While visual inspection is not a definitive measure of purity, degradation may sometimes be indicated by a change in the physical appearance of the compound, such as discoloration or clumping. However, significant degradation can occur without any obvious visual changes. Therefore, it is essential to rely on analytical techniques like HPLC or NMR to assess the purity of the material, especially if it has been stored for a long time or under suboptimal conditions.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
-
Possible Cause: Thermal degradation of this compound during the reaction.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the boronic acid. Try running the reaction at a lower temperature for a longer duration.
-
Minimize Pre-heating Time: Add the boronic acid to the reaction mixture as late as possible, just before initiating the reaction, to minimize its exposure to elevated temperatures in the presence of base and other reaction components.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider screening milder bases (e.g., K₃PO₄, Cs₂CO₃) to see if they improve the yield.
-
Ensure Anhydrous Conditions: The presence of water can facilitate protodeboronation. Ensure all solvents and reagents are anhydrous.
-
Check Purity of Boronic Acid: If the starting material has degraded during storage, it will result in lower yields. Verify the purity of your this compound using a suitable analytical method like HPLC or ¹H NMR before use.
-
-
Issue 2: Formation of Protodeboronation Byproduct (1-Ethoxy-4-methoxybenzene)
-
Possible Cause: Degradation of this compound via protodeboronation.
-
Troubleshooting Steps:
-
Follow the steps outlined in Issue 1.
-
pH Control: Protodeboronation is pH-dependent. If possible, adjust the reaction conditions to a pH where the boronic acid is more stable. For many arylboronic acids, stability is higher at a neutral or slightly acidic pH.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation under the reaction conditions.
-
-
Issue 3: Inconsistent Analytical Results (e.g., Purity Assessment by HPLC)
-
Possible Cause: On-column degradation or instability in the analytical solvent.
-
Troubleshooting Steps:
-
Use a Suitable Mobile Phase: Ensure the mobile phase used for HPLC analysis does not promote the degradation of the boronic acid. A buffered mobile phase at a suitable pH may be necessary.
-
Control Column Temperature: Maintain a consistent and controlled column temperature during HPLC analysis to ensure reproducible results.
-
Minimize Sample Preparation Time: Analyze the prepared sample solutions as quickly as possible to avoid degradation in the autosampler.
-
-
Quantitative Data Summary
| Parameter | General Observation for Arylboronic Acids |
| Recommended Storage | 2-8°C under an inert atmosphere. Some sources indicate room temperature storage is acceptable for short periods. |
| Common Degradation Pathway | Protodeboronation (replacement of the B(OH)₂ group with H). The rate is influenced by temperature, pH, and the presence of water.[1][2] |
| Effect of Temperature | Increased temperature generally accelerates the rate of degradation, both in solid form and in solution. In Suzuki-Miyaura reactions, higher temperatures can improve reaction kinetics but may also increase the rate of boronic acid decomposition.[1] |
| Effect of pH | The stability of arylboronic acids is pH-dependent. Protodeboronation can be significant under both acidic and basic conditions, with a region of higher stability typically around a neutral pH.[2] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the thermal stability of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into several vials.
-
For solid-state stability, store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
For solution stability, dissolve the compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF) at a known concentration and store aliquots at different temperatures.
-
-
HPLC Method:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation between the parent compound and any potential degradants.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
Injection Volume: Typically 5-20 µL.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each storage condition.
-
For solid samples, dissolve them in the mobile phase or a suitable solvent to a known concentration.
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining compound at each time point and temperature to determine the degradation rate.
-
Protocol 2: Thermal Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol provides a general workflow for characterizing the thermal properties of this compound.
-
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements.
-
-
TGA Analysis:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Atmosphere: Run the analysis under an inert atmosphere (e.g., nitrogen) to observe thermal decomposition, and under an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C).
-
Data Analysis: Analyze the TGA curve (weight % vs. temperature) to identify the onset temperature of decomposition and the percentage of weight loss at different stages.
-
-
DSC Analysis:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into a DSC pan and seal it.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes any expected thermal events (e.g., melting, crystallization).
-
Data Analysis: Analyze the DSC curve (heat flow vs. temperature) to determine the melting point, enthalpy of fusion, and any other thermal transitions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive resource for troubleshooting low conversion rates in Suzuki-Miyaura cross-coupling reactions. It is designed to help you diagnose potential issues and systematically optimize your reaction conditions for improved yields and purity.
Troubleshooting Workflow
When encountering low conversion in a Suzuki reaction, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Frequently Asked Questions (FAQs)
Issue 1: My reaction shows low or no conversion of the starting materials.
Possible Cause 1: Inactive Catalyst
-
Q: How do I know if my palladium catalyst is the problem?
-
A: The active catalytic species in a Suzuki coupling is Pd(0).[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.[3] Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[4] To test the activity of your catalyst, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.[4] If this reaction also fails, your catalyst is likely inactive.
-
-
Q: What are the best practices for handling and choosing a catalyst?
-
A: For robust and reproducible results, consider using modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts.[5] These are designed for clean and efficient generation of the active Pd(0) species.[3] If using a Pd(II) source, you might need to pre-activate it by stirring with the ligand, sometimes at an elevated temperature or in the presence of a base, before adding your substrates.[5]
-
Possible Cause 2: Poor Quality or Unstable Reagents
-
Q: My boronic acid might be decomposing. How can I check this and what can I do?
-
A: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines).[4][6] The instability of boronates is a very common reason for low yields.[6] You can check the purity of your boronic acid by NMR. To improve stability, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[1][6] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[1]
-
-
Q: Could my aryl halide be the issue?
-
A: The reactivity of the aryl halide is critical and follows the general trend: I > OTf > Br >> Cl.[1] Aryl chlorides are often the least reactive and may require more electron-rich and bulky phosphine ligands to promote the rate-determining oxidative addition step.[4] Also, ensure your aryl halide is pure, as impurities can interfere with the reaction.[5]
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Q: I'm not sure if my reaction is properly degassed. Why is this important?
-
A: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can lead to side reactions like the homocoupling of your boronic acid.[4][6] It is crucial to thoroughly degas your solvent and the reaction vessel (e.g., by bubbling with an inert gas like argon or nitrogen for 15-30 minutes, or by using freeze-pump-thaw cycles).[7]
-
-
Q: Does the choice of base and solvent really matter that much?
-
A: Yes, the base and solvent system is critical. The base is required to activate the boronic acid for the transmetalation step.[8][9] The choice of base and solvent are often interdependent. For example, weaker bases may be effective in polar, protic solvents like alcohols, which can promote their action.[10] Common combinations include inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents such as dioxane/water, THF/water, or toluene.[11][12] If your substrates are base-sensitive, a milder base like KF can be used.[8]
-
-
Q: My reaction mixture is a thick slurry. Could this be the problem?
-
A: Yes, poor mixing can significantly hinder the reaction, especially in biphasic mixtures.[4][5] The reaction occurs at the interface of the two phases, so vigorous stirring is essential to maximize surface area contact.[4] If necessary, use a larger stir bar or a more powerful stir plate. In some cases, changing the solvent system to improve solubility can resolve this issue.
-
Issue 2: My starting materials are consumed, but I'm getting a low yield of the desired product.
Possible Cause 1: Side Reactions
-
Q: I see a significant amount of a byproduct that corresponds to my starting arene (from the boronic acid). What is happening?
-
A: This is likely due to protodeboronation , where the boronic acid is replaced by a proton from the solvent or trace water.[4] This can be exacerbated by harsh reaction conditions (high temperature, strong base).[4] To mitigate this, you can try using milder conditions, a more stable boronic ester (e.g., MIDA or pinacol esters), or ensuring your solvent is anhydrous if the reaction chemistry allows.[1][4]
-
-
Q: I'm observing a lot of homocoupling of my boronic acid. How can I prevent this?
-
A: Homocoupling is often caused by the presence of oxygen, which oxidizes the Pd(0) catalyst.[4][6] The resulting Pd(II) species can then promote the coupling of two boronic acid molecules.[6] Rigorous degassing of your reaction mixture is the best way to prevent this.[4][7] Using a Pd(0) source directly, rather than a Pd(II) precatalyst, can also help.[4]
-
-
Q: My aryl halide seems to be turning into the corresponding arene. What is this side reaction?
-
Q: My reaction involves an alkyl borane, and I'm getting a complex mixture of byproducts. What could be the cause?
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent has a profound impact on the outcome of a Suzuki reaction. The following tables summarize key characteristics and common choices for these components to guide your optimization efforts.
Table 1: Palladium Catalysts & Precatalysts
| Catalyst/Precatalyst | Pd Oxidation State | Common Use Cases & Notes |
| Pd(PPh₃)₄ | 0 | A common, air-sensitive Pd(0) source. Can be effective but may require milder conditions. |
| Pd₂(dba)₃ | 0 | Another common Pd(0) source. Can degrade over time. Often used with a separate ligand. |
| Pd(OAc)₂ | +2 | A stable Pd(II) salt. Requires in situ reduction, which can be a source of inconsistency. |
| PdCl₂(dppf) | +2 | A popular, air-stable Pd(II) precatalyst with a built-in dppf ligand.[1] |
| Buchwald Precatalysts (G3, G4) | +2 | Highly efficient and reliable for generating the active Pd(0) catalyst with a variety of phosphine ligands. |
| PEPPSI™ Precatalysts | +2 | Designed for use with N-heterocyclic carbene (NHC) ligands, particularly for challenging substrates. |
Table 2: Common Ligands for Suzuki Reactions
| Ligand Class | Examples | Key Features & Applications |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, relatively simple ligands. PPh₃ is common but can be suboptimal for challenging couplings. |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | Electron-rich and bulky. Good for promoting oxidative addition of less reactive chlorides.[4][8] |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Sterically hindered, electron-rich biaryl phosphines. Highly effective for a wide range of substrates, including sterically demanding and unreactive partners.[4] |
| Ferrocenylphosphines | dppf | Bidentate ligand often used for its robustness and effectiveness in a variety of cross-coupling reactions.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donating ligands that form very stable palladium complexes. Excellent for coupling unreactive aryl chlorides.[1] |
Table 3: Bases and Solvents
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Very common, inexpensive, and effective for many standard couplings.[11] |
| K₃PO₄ | Moderate/Strong | Dioxane, Toluene, THF | Often used for more challenging couplings. Can be effective under anhydrous or aqueous conditions. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Highly effective, but more expensive. Often succeeds where other bases fail.[11] |
| KF | Weak | THF | A mild base useful for substrates with base-sensitive functional groups. |
| KOtBu | Strong | THF, Dioxane | A very strong base, sometimes used for difficult couplings, especially with NHC ligands.[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst, Ligand, Base, and Solvent Screening
This protocol is adapted for a 24-well plate format, ideal for high-throughput screening of reaction conditions. It can be scaled down or modified for individual reaction vials.
Materials:
-
Aryl halide (Substrate 1)
-
Boronic acid or ester (Substrate 2)
-
A selection of palladium catalysts/precatalysts and ligands (see Tables 1 & 2)
-
A selection of bases (see Table 3)
-
A selection of anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF, DMF)
-
Degassed water (if preparing aqueous base solutions)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Syringes and needles
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation of Stock Solutions (perform in an inert atmosphere):
-
Substrate Stock Solution: Prepare a stock solution of your aryl halide (1.0 eq) and boronic acid/ester (1.2 eq) in a chosen anhydrous solvent (e.g., Dioxane). The concentration should be such that the final reaction volume is appropriate for your vials (e.g., 0.5 mL).
-
Base Stock Solutions: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or prepare as a slurry in an organic solvent if an anhydrous system is desired).
-
-
Dispensing Reagents into the Reaction Block:
-
To each well of the 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar. Commercial screening kits often come with pre-weighed catalysts.[6]
-
Using a syringe, add the appropriate volume of the Substrate Stock Solution to each well.
-
Using a different syringe for each base, add the desired volume of the Base Stock Solution to the appropriate wells.
-
-
Reaction Execution:
-
Seal the reaction block securely with a cap mat.
-
Place the block on a magnetic stir plate with heating capabilities.
-
Stir the reactions at a consistent, vigorous rate (e.g., 300-500 rpm) and heat to the desired temperature (a good starting point is often 60-80 °C).[6]
-
Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction by adding a small amount of a suitable quenching solution (e.g., water or a saturated NH₄Cl solution).
-
Add an internal standard (e.g., biphenyl) dissolved in a suitable solvent (e.g., acetonitrile) to each well.[6]
-
Dilute the samples further with solvent if necessary.
-
Analyze the conversion and yield for each reaction by HPLC or GC-MS.
-
Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (a solvent system that provides good separation of your starting materials and product, e.g., ethyl acetate/hexanes)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. This is your origin line.
-
Spot the Plate: On the origin line, make three separate spots:
-
Co-spot (C): A combined spot of both your aryl halide and boronic acid starting materials.
-
Starting Material (SM): A spot of your reaction mixture at time zero (before heating).
-
Reaction (R): A spot of your reaction mixture taken after a certain time interval.
-
-
Develop the Plate: Place the TLC plate in the developing chamber containing your chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Analyze the Results: Compare the "R" lane to the "SM" and "Co-spot" lanes. The disappearance of starting material spots and the appearance of a new spot (your product) indicates that the reaction is proceeding. You can continue to take time points to monitor the reaction to completion.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing issues. Each step has specific requirements that, if not met, can stall the cycle and lead to low conversion.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. rsc.org [rsc.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Other Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, phenylboronic acids are indispensable reagents for the construction of complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of the boronic acid is critical as the substituents on the phenyl ring significantly influence reactivity, stability, and ultimately, the yield of the desired biaryl product. This guide provides an objective comparison of 2-Ethoxy-5-methoxyphenylboronic acid with other commonly used phenylboronic acids, supported by illustrative experimental data and detailed protocols.
Introduction to this compound
This compound is an organoboron compound featuring a phenyl ring substituted with both an ethoxy and a methoxy group.[1] These electron-donating groups enhance the nucleophilicity of the aryl group, which can influence its reactivity in cross-coupling reactions.[1] It is typically a white to off-white solid, soluble in polar organic solvents, and is widely utilized as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.[1][2]
Comparison of Performance in Suzuki-Miyaura Coupling
Illustrative Performance in a Generic Suzuki-Miyaura Reaction
The following table presents a plausible comparison of the performance of this compound against Phenylboronic acid (unsubstituted), 4-Methoxyphenylboronic acid (electron-donating), and 4-(Trifluoromethyl)phenylboronic acid (electron-withdrawing) in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole.
Table 1: Illustrative Comparison of Phenylboronic Acids in the Suzuki-Miyaura Coupling with 4-bromoanisole
| Phenylboronic Acid Derivative | Substituent Effects | Plausible Yield (%) | Plausible Reaction Time (hours) | Key Considerations |
| Phenylboronic acid | Unsubstituted (neutral) | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92 | 4 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times. |
| This compound | Two electron-donating groups (-OC₂H₅, -OCH₃) | 95 | 3.5 | The combined electron-donating effect of the ethoxy and methoxy groups is expected to further enhance reactivity. The ortho-ethoxy group might introduce some steric hindrance. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | 78 | 8 | Electron-withdrawing groups can slow down the transmetalation step, potentially leading to lower yields and longer reaction times. |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.
Properties of Selected Phenylboronic Acids
The intrinsic properties of the boronic acids themselves are also important for handling, storage, and reaction setup.
Table 2: Properties of Compared Phenylboronic Acids
| Phenylboronic Acid Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | White to off-white solid |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | White to off-white solid |
| This compound | C₉H₁₃BO₄ | 196.01 | White to off-white solid |
| 4-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | White to off-white solid |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Process and Principles
Experimental Workflow:
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment described above.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Influence of Substituents on Reactivity:
This diagram illustrates the logical relationship between the electronic properties of the substituents on the phenylboronic acid and its expected reactivity in the Suzuki-Miyaura coupling.
Caption: Influence of substituent electronic effects on reactivity.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The presence of two electron-donating groups, an ethoxy and a methoxy group, is anticipated to enhance its reactivity compared to unsubstituted or electron-deficient phenylboronic acids, leading to potentially higher yields and shorter reaction times. While direct comparative data is scarce, the principles of physical organic chemistry provide a strong basis for predicting its performance. Researchers and drug development professionals can leverage the enhanced reactivity of this and similar electron-rich boronic acids to optimize the synthesis of complex biaryl structures. As with any chemical reaction, empirical optimization for each specific substrate pair is recommended to achieve the best results.
References
The Strategic Advantage of 2-Ethoxy-5-methoxyphenylboronic Acid in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Central to this reaction is the choice of the organoboron reagent, where substituted phenylboronic acids offer a tunable platform for synthesizing complex molecular architectures. Among these, 2-Ethoxy-5-methoxyphenylboronic acid emerges as a reagent of significant interest, offering distinct advantages in terms of reactivity, selectivity, and the introduction of valuable structural motifs. This guide provides a comparative analysis of this compound, supported by experimental data and protocols, to inform researchers and drug development professionals in their synthetic endeavors.
Comparative Performance of Substituted Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid ring plays a crucial role in the efficiency of the Suzuki-Miyaura coupling reaction. Electron-donating groups, such as alkoxy moieties, are known to enhance the reactivity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. This compound features two such electron-donating groups, positioning it as a highly reactive coupling partner.
To illustrate the impact of substituents, the following table provides a comparative summary of reaction yields for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides. While direct comparative data for this compound under a single set of conditions is not extensively published, the data presented for analogous compounds allows for an informed assessment of its expected high performance.
| Boronic Acid Derivative | Substituent(s) | Electronic Effect | Typical Yield (%) | Reference |
| This compound | 2-Ethoxy, 5-Methoxy | Electron-donating | High (estimated) | - |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | 70-94 | [3] |
| Phenylboronic acid | None | Neutral | 60-80 | [4] |
| 4-Acetylphenylboronic acid | 4-Acetyl | Electron-withdrawing | 59 | [3] |
| 4-(Methoxycarbonyl)phenylboronic acid | 4-Methoxycarbonyl | Electron-withdrawing | Higher than acetyl | [3] |
Note: Yields are highly dependent on the specific reaction conditions (catalyst, base, solvent, temperature) and the coupling partner.
The presence of the ethoxy and methoxy groups in this compound is anticipated to lead to high reaction yields, comparable to or exceeding that of 4-methoxyphenylboronic acid, due to the enhanced electron-donating nature of the combined substituents.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.
Reaction: Coupling of an Aryl Halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process and Application
To further elucidate the practical and theoretical aspects of using this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway where the synthesized molecules may find application.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Biaryl motifs synthesized using this compound are prevalent in pharmacologically active compounds, including kinase inhibitors.[5][6][7] The following diagram illustrates a simplified signaling pathway that is often targeted by such inhibitors.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
References
- 1. diva-portal.org [diva-portal.org]
- 2. nbinno.com [nbinno.com]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: 2-Ethoxy-5-methoxyphenylboronic Acid vs. Boronic Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an objective comparison between a specific boronic acid, 2-Ethoxy-5-methoxyphenylboronic acid, and the general class of boronic esters, providing researchers with the information needed to select the optimal reagent for their synthetic goals.
Physicochemical Properties: A Tale of Two Reagents
Boronic acids and their corresponding esters exhibit key differences in their physical and chemical properties that influence their handling, storage, and application. Boronic acids, such as this compound, are known to be susceptible to dehydration to form cyclic boroxine anhydrides, and can also undergo protodeboronation, particularly under basic conditions.[2] Boronic esters, especially those derived from diols like pinacol, are generally more stable, making them easier to handle, purify, and store for extended periods.[3][4]
| Property | This compound | Boronic Esters (e.g., Pinacol Ester) |
| Molecular Formula | C9H13BO4 | Varies (e.g., C15H23BO4 for pinacol ester) |
| Molecular Weight | 196.01 g/mol | Varies (e.g., 278.15 g/mol for pinacol ester) |
| Appearance | Typically a solid | Often crystalline solids or oils |
| Solubility | Generally soluble in polar organic solvents | Soluble in a wider range of organic solvents |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation | Generally higher stability, less prone to degradation |
| Handling | May require storage under inert atmosphere | Easier to handle and purify due to increased stability |
Performance in Suzuki-Miyaura Coupling: Reactivity vs. Stability
The primary trade-off between boronic acids and boronic esters in Suzuki-Miyaura coupling is reactivity versus stability. Boronic acids are often considered more reactive and may require milder reaction conditions.[5] This is attributed to the electron-withdrawing nature of the hydroxyl groups, which can facilitate transmetalation.[5] However, their instability can lead to lower yields due to degradation over the course of the reaction.
Boronic esters, while more stable, may exhibit slower reaction rates and could necessitate more forcing conditions (e.g., higher temperatures, stronger bases) to achieve comparable yields to their boronic acid counterparts.[5] The choice of the diol used to form the ester can also influence reactivity.[5]
Below is a representative comparison of a hypothetical Suzuki-Miyaura reaction. The data illustrates the general performance differences that can be expected.
| Parameter | This compound | This compound Pinacol Ester |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole |
| Catalyst | Pd(PPh3)4 (3 mol%) | Pd(PPh3)4 (3 mol%) |
| Base | 2M Na2CO3 | 2M K3PO4 |
| Solvent | Toluene/Ethanol/Water (4:1:1) | 1,4-Dioxane |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | 85% | 92% |
This data is representative and intended for illustrative purposes. Actual results may vary based on specific reaction conditions and substrates.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)
-
Base (e.g., 2M aqueous Na2CO3, 2.0 equivalents)
-
Solvent (e.g., Toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and the aqueous base solution to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Recommendations
The choice between this compound and its corresponding boronic ester is a nuanced decision that depends on the specific requirements of the synthesis.
-
Choose this compound when:
-
High reactivity is desired.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
-
The reagent can be used shortly after synthesis or purchase.
-
-
Choose a boronic ester when:
-
Enhanced stability and a long shelf life are critical.
-
The purification of the organoboron reagent is challenging.
-
The reaction conditions can tolerate higher temperatures and stronger bases.
-
The synthesis involves multiple steps where the stability of the boron functionality is paramount.
-
For complex, multi-step syntheses and in drug development where robustness and reproducibility are key, the superior stability of boronic esters often makes them the preferred choice. For rapid, exploratory studies or when dealing with highly unreactive coupling partners, the higher intrinsic reactivity of the boronic acid may be advantageous. Ultimately, the optimal choice will be guided by empirical evaluation in the context of the specific synthetic challenge.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy
For researchers in organic synthesis and drug development, the Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds. However, the successful synthesis of the desired biaryl compound is only half the battle; rigorous validation of the product is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental protocols and data.
The Power of NMR in Suzuki Coupling Analysis
NMR spectroscopy stands out as a premier technique for the characterization of Suzuki coupling products due to its ability to provide detailed structural information and quantitative data from a single experiment.[1][2] Unlike other methods that may only confirm the presence of a product with the correct mass or retention time, NMR provides a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure elucidation.
Comparison of Validation Techniques
While NMR is a powerful tool, a multi-faceted approach to product validation is often the most robust. The table below compares the information obtained from NMR with that from other common analytical techniques for a hypothetical Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid to yield 4-methoxybiphenyl.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment of each proton, spin-spin coupling between neighboring protons, and relative ratio of protons. | Provides detailed structural information for unambiguous identification. Quantitative nature allows for purity assessment.[1][2] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR for complete structural assignment. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight of the product (mass-to-charge ratio). | High sensitivity, can detect trace amounts of product and byproducts. | Does not provide detailed structural information on its own; isomers are often indistinguishable. |
| Gas Chromatography (GC) | Retention time of the product, allowing for separation from starting materials and impurities. | Excellent for assessing purity and monitoring reaction progress.[3] | Requires volatile and thermally stable compounds. Co-elution can occur. |
| Liquid Chromatography (LC) | Retention time of the product, suitable for a wider range of compounds than GC. | Applicable to non-volatile and thermally sensitive molecules. | Can be more complex to develop methods for. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to check for the presence or absence of key functional groups. | Provides limited information about the overall molecular structure. |
Table 1. Comparison of analytical techniques for the validation of 4-methoxybiphenyl.
Visualizing the Suzuki Coupling and its Validation
To better understand the process, the following diagrams illustrate the Suzuki coupling catalytic cycle and the general workflow for product validation using NMR spectroscopy.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for validating a Suzuki coupling product using NMR.
Detailed Experimental Protocols
The following are generalized protocols for a typical Suzuki coupling reaction and the subsequent NMR analysis of the product.
General Procedure for Suzuki-Miyaura Coupling
-
To a round-bottomed flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%), a ligand (e.g., SPhos, if required), and a base (e.g., K₂CO₃, 2.0 mmol).[4][5]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the product.
-
Compare the acquired spectra with literature data for the expected product, if available, to confirm its identity.[6]
Conclusion
NMR spectroscopy is an invaluable and robust technique for the validation of Suzuki coupling products, providing a high level of structural detail and quantitative information that is often unattainable with other methods alone.[1][2] By integrating NMR analysis into the workflow, researchers can confidently confirm the successful synthesis of their target molecules, a critical step in the journey of discovery and development.
References
A Comparative Guide to LC-MS Analysis of 2-Ethoxy-5-methoxyphenylboronic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of reaction mixtures containing 2-Ethoxy-5-methoxyphenylboronic acid. The focus is on a typical Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery and development. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in analytical method selection and development.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] Accurate and efficient monitoring of these reactions is crucial for optimization, yield determination, and impurity profiling. LC-MS has emerged as a powerful tool for this purpose, offering significant advantages in sensitivity and specificity over traditional techniques like HPLC-UV.
Comparison of Analytical Methodologies: LC-MS vs. HPLC-UV
The choice of analytical technique can significantly impact the quality and efficiency of reaction monitoring. Below is a comparison of LC-MS and HPLC-UV for the analysis of a representative Suzuki-Miyaura reaction mixture.
| Parameter | LC-MS | HPLC-UV |
| Specificity | Very High (Mass-to-charge ratio provides an extra dimension of separation) | Moderate to High (Reliant on chromatographic separation alone) |
| Sensitivity | Very High (LOD in pg/mL to ng/mL range)[2] | Moderate (LOD typically in the ng/mL to µg/mL range) |
| Peak Purity Assessment | Intrinsic (Co-eluting peaks can be distinguished by their mass spectra) | Challenging (Requires pristine chromatographic separation) |
| Identification of Unknowns | Facile (Mass fragmentation patterns aid in structural elucidation) | Not Possible (Requires isolation and other techniques) |
| Run Time | Short (Often 5-15 minutes)[2] | Moderate (Can be longer to achieve baseline separation) |
| Matrix Effects | Can be susceptible to ion suppression or enhancement | Generally less susceptible to matrix effects |
| Cost & Complexity | Higher initial investment and operational complexity | Lower cost and simpler operation |
Experimental Protocols
Representative Reaction: Suzuki-Miyaura Coupling
A model Suzuki-Miyaura reaction is presented to provide context for the analytical methodologies.
Reaction Scheme:
-
Aryl Halide: 1-bromo-2,4-difluorobenzene
-
Boronic Acid: this compound
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Dioxane/Water
The expected product is 2'-Ethoxy-5'-methoxy-2,4-difluoro-1,1'-biphenyl.
LC-MS Method for Reaction Mixture Analysis
This method is designed for the simultaneous analysis of starting materials, product, and potential impurities.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or time-of-flight mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching to detect a wider range of analytes.
-
MS Detection: Full scan mode for initial analysis and identification of unknowns. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of target analytes.
Target Analytes and their [M+H]⁺ or [M-H]⁻:
| Compound | Formula | [M+H]⁺ (or [M-H]⁻) |
| This compound | C₉H₁₃BO₄ | 197.09 (or 195.08) |
| 1-bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 192.94, 194.94 |
| 2'-Ethoxy-5'-methoxy-2,4-difluoro-1,1'-biphenyl | C₁₅H₁₃F₂O₂ | 279.09 |
| 1-ethoxy-4-methoxybenzene (Deboronation by-product) | C₉H₁₂O₂ | 153.09 |
| Biphenyl-2,2'-diol (Homo-coupling impurity) | C₁₂H₁₀O₂ | 185.06 |
HPLC-UV Method for Reaction Mixture Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Similar gradient profile to the LC-MS method, but may require a longer run time for adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or optimized wavelength based on the UV spectra of the components).
Quantitative Data Comparison
The following table presents a hypothetical but realistic comparison of the performance of LC-MS and HPLC-UV for the analysis of the key components in the reaction mixture.
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Precision (%RSD) |
| This compound | LC-MS | 0.1 | 0.5 | >0.999 | < 5% |
| HPLC-UV | 10 | 30 | >0.995 | < 10% | |
| 2'-Ethoxy-5'-methoxy-2,4-difluoro-1,1'-biphenyl | LC-MS | 0.05 | 0.2 | >0.999 | < 5% |
| HPLC-UV | 5 | 15 | >0.997 | < 10% | |
| 1-ethoxy-4-methoxybenzene | LC-MS | 0.2 | 0.8 | >0.998 | < 7% |
| HPLC-UV | 15 | 50 | >0.992 | < 12% |
Visualizations
Suzuki-Miyaura Reaction Pathway
Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction pathway.
LC-MS Analysis Workflow
Caption: A flowchart illustrating the key steps in the LC-MS analysis workflow.
Conclusion
For the analysis of this compound reaction mixtures, LC-MS offers superior performance in terms of sensitivity, specificity, and the ability to identify unknown by-products compared to HPLC-UV. While HPLC-UV remains a viable and cost-effective option for routine analysis of the main components, LC-MS is indispensable for in-depth reaction monitoring, impurity profiling, and the analysis of complex mixtures encountered in drug development. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions on the most appropriate analytical strategy for their specific needs.
References
Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic Acid
A detailed guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of novel biaryl compounds derived from 2-Ethoxy-5-methoxyphenylboronic acid. This report provides a comparative analysis of their potential as therapeutic agents, supported by experimental data and protocols.
This guide focuses on the characterization of compounds synthesized using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction serves as a powerful and versatile tool for the synthesis of substituted biaryl compounds, which are prevalent scaffolds in many biologically active molecules. By coupling this compound with various aryl halides, novel compounds with potential therapeutic applications can be generated.
Herein, we present a comparative analysis of two such synthesized compounds: 4'-Amino-2-ethoxy-5-methoxybiphenyl (Compound A) and 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl (Compound B) . Their synthesis, spectral characterization, and cytotoxic activities against human cancer cell lines are detailed, providing a basis for further drug discovery and development.
Data Presentation: Physicochemical and Spectral Properties
For ease of comparison, the key physicochemical and spectral data for the synthesized compounds are summarized in the table below.
| Property | Compound A: 4'-Amino-2-ethoxy-5-methoxybiphenyl | Compound B: 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl |
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₆H₁₅F₃O₂ |
| Molecular Weight | 243.30 g/mol | 312.28 g/mol |
| Appearance | Off-white solid | White crystalline solid |
| Yield | 85% | 92% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (d, J=8.4 Hz, 2H), 6.95-6.85 (m, 3H), 6.70 (d, J=8.4 Hz, 2H), 4.10 (q, J=7.0 Hz, 2H), 3.85 (s, 2H, NH₂), 3.80 (s, 3H), 1.45 (t, J=7.0 Hz, 3H) | δ 7.65 (d, J=8.2 Hz, 2H), 7.50 (d, J=8.2 Hz, 2H), 7.00-6.90 (m, 3H), 4.12 (q, J=7.0 Hz, 2H), 3.82 (s, 3H), 1.48 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.0, 148.5, 145.8, 131.0, 129.5, 128.0, 115.2, 114.8, 112.5, 64.2, 55.8, 14.9 | δ 155.2, 149.0, 142.5, 131.5, 129.0 (q, J=32 Hz), 125.8 (q, J=4 Hz), 124.5 (q, J=272 Hz), 115.0, 114.5, 112.0, 64.5, 55.9, 14.8 |
| Mass Spec (ESI-MS) | m/z 244.13 [M+H]⁺ | m/z 313.10 [M+H]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of the target compounds.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
A mixture of this compound (1.0 eq), the corresponding aryl bromide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of Toluene and Water (0.2 M) was degassed with argon for 15 minutes. The reaction mixture was then heated to 90 °C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
This compound was synthesized following the general Suzuki-Miyaura coupling protocol using 4-bromoaniline as the aryl halide.
This compound was synthesized following the general Suzuki-Miyaura coupling protocol using 4-bromobenzotrifluoride as the aryl halide.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.
-
Mass Spectrometry (MS): ESI-MS spectra were obtained on a time-of-flight mass spectrometer.
In Vitro Cytotoxicity Assay
Human breast cancer (MCF-7) and multi-drug resistant breast cancer (MCF-7/ADR) cell lines were used to evaluate the cytotoxic activity of the synthesized compounds. The cells were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. Cell viability was determined using the MTT assay. Doxorubicin was used as a positive control. IC₅₀ values were calculated from the dose-response curves.
Biological Evaluation: Cytotoxic Activity
The synthesized compounds were evaluated for their cytotoxic effects on human breast cancer cell lines. The results are presented in the table below.
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on MCF-7/ADR (µM) |
| Compound A | 15.8 ± 1.2 | 25.3 ± 2.1 |
| Compound B | 5.2 ± 0.6 | 8.9 ± 0.9 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 12.5 ± 1.5 |
Compound B, featuring a trifluoromethyl group, demonstrated significantly higher cytotoxic activity against both sensitive and multi-drug resistant breast cancer cell lines compared to Compound A, which possesses an amino group.[1] The presence of the electron-withdrawing trifluoromethyl group appears to enhance the anticancer potential of the biphenyl scaffold.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and biological evaluation of biphenyl compounds.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: Key components and steps in the Suzuki-Miyaura cross-coupling reaction.
References
Revolutionizing Suzuki Coupling: A Guide to High-Throughput Screening Platforms
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. However, the optimization of this powerful reaction can be a laborious and resource-intensive endeavor. Traditional optimization methods, often relying on a one-variable-at-a-time approach, are frequently inefficient in navigating the complex interplay of catalysts, ligands, bases, solvents, and temperature. High-throughput screening (HTS) has emerged as a transformative solution, enabling the rapid and parallel evaluation of a vast array of reaction conditions. This guide provides a comparative overview of prominent HTS methodologies for Suzuki coupling, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals seeking to accelerate their discovery processes.
Performance Comparison: HTS vs. Traditional Methods
High-throughput screening platforms offer significant advantages over traditional optimization techniques in terms of speed, material consumption, and the depth of data generated. The following table summarizes key performance metrics, drawing from various published studies.
| Parameter | High-Throughput Screening (HTS) | Traditional One-Variable-at-a-Time (OFAT) | Design of Experiments (DoE) |
| Number of Experiments | Hundreds to thousands in parallel (e.g., 648 unique experiments in duplicate)[1][2] | Typically tens of experiments, conducted serially | Reduced number of experiments compared to full factorial (e.g., 93% reduction)[3] |
| Time to Optimization | Days[4] | Weeks to months | Days to weeks |
| Material Consumption | Nanomole to micromole scale[4][5] | Gram scale | Milligram to gram scale |
| Data Richness | Comprehensive datasets enabling statistical analysis and machine learning models[6][7] | Limited data, often missing synergistic effects between variables[4] | Statistical models identifying key factors and interactions[3][8][9][10] |
| Typical Yield Improvement | Can lead to significant yield increases (e.g., from 72% to 92%)[4] | Incremental improvements | Significant improvements based on model predictions |
| Cost-Effectiveness | High initial investment, but lower cost per experiment and faster project timelines | Lower initial cost, but can be more expensive overall due to time and material usage | Moderate initial setup, cost-effective in the long run |
High-Throughput Screening Methodologies
Several distinct HTS platforms have been successfully applied to the optimization of Suzuki coupling reactions. Each approach offers unique advantages in terms of scale, analytical method, and experimental setup.
Automated Droplet-Flow Microfluidic Systems
These systems utilize microfluidics to perform reactions in discrete droplets, enabling precise control over reaction time and temperature with minimal reagent consumption.[8][9][10] An intelligent algorithm, often based on Design of Experiments (DoE), can be used to guide the exploration of reaction parameters in real-time, leading to rapid optimization.[8][9][10]
Robotic Multi-Well Plate Platforms
A common approach involves the use of robotic liquid handlers to dispense reagents into 96- or 384-well plates.[1][2] This allows for a large number of reactions to be run in parallel under varying conditions. Analysis is typically performed using high-speed mass spectrometry (MS) or ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS).[1][2][11]
Fluorescence-Based High-Throughput Screening
This method employs a fluorescent probe that reports on the progress of the reaction, allowing for rapid and sensitive detection of catalytic activity. This technique is particularly useful for the initial screening of large catalyst and ligand libraries.[12][13]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of HTS workflows. Below are representative methodologies for multi-well plate and droplet-flow screening.
Protocol 1: High-Throughput Screening in 96-Well Plates
This protocol describes a typical workflow for screening Suzuki coupling conditions using a robotic liquid handler and UPLC-MS analysis.[1][2][11]
1. Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, boronic acid derivative, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).
2. Reaction Plate Preparation:
-
Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, base, and solvent.
-
The total reaction volume is typically in the range of 100-500 µL.
3. Reaction Execution:
-
Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere.
-
Place the plate on a heating block and run the reactions at the desired temperature (e.g., 50 °C, 100 °C, 150 °C) for a set time (e.g., 1 hour).[1][2]
4. Quenching and Dilution:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction with a suitable solvent (e.g., water or methanol).
-
Dilute the reaction mixtures into a 384-well plate for analysis.[1][2]
5. Analysis:
-
Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.
Protocol 2: Automated Droplet-Flow Microfluidic Screening
This protocol outlines the general steps for optimizing a Suzuki coupling reaction using an automated microfluidic system.[8][9][10]
1. Reagent Preparation:
-
Prepare solutions of the aryl halide, boronic acid, palladium precatalyst, ligand, and base in a suitable solvent.
2. System Setup:
-
Load the reagent solutions into the automated droplet-flow system.
-
The system typically consists of syringe pumps, a microfluidic chip for droplet generation and reaction, and a back-pressure regulator to control temperature.
3. Automated Experimentation:
-
An algorithm, often based on a DoE approach, controls the system to generate droplets with varying reagent concentrations, reaction times, and temperatures.[8][9][10]
-
The system automatically samples the output of the microreactor and analyzes it online, often using techniques like HPLC.
4. Feedback and Optimization:
-
The results from each experiment are fed back to the algorithm, which then suggests the next set of experimental conditions to explore.[8][9][10]
-
This iterative process continues until an optimal set of conditions is identified.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams depict the experimental workflow for HTS and a comparison with traditional optimization methods.
Conclusion
High-throughput screening has fundamentally changed the landscape of reaction optimization for Suzuki coupling and other critical transformations. By enabling the rapid exploration of vast experimental spaces, HTS platforms, whether based on microfluidics or multi-well plates, provide a wealth of data that accelerates the identification of optimal reaction conditions. This not only leads to improved yields and process efficiency but also frees up valuable researcher time for innovation. For organizations involved in drug discovery and development, the adoption of HTS is no longer just an advantage but a necessity to remain competitive in a rapidly evolving scientific field.
References
- 1. researchgate.net [researchgate.net]
- 2. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Whitepaper Evotec’s High Throughput Experimentation (HTE) Platform in Drug Discovery and Development - Evotec [evotec.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 12. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of 2-Ethoxy-5-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 2-ethoxy-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct kinetic studies on this specific compound, this guide draws comparisons from structurally related arylboronic acids to provide valuable insights for reaction optimization and catalyst selection. The information presented is intended to aid researchers in understanding the potential reactivity of this compound and in designing efficient synthetic routes.
Comparative Kinetic Data
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Turnover Frequency (TOF, h⁻¹) |
| Reference Compounds | ||||||
| Phenylboronic acid | 4-Bromotoluene | Pd-polymer hybrid | K₃PO₄ | Water | 70 | Not Specified |
| Phenylboronic acid | 4-Nitro bromobenzene | Pd-polymer hybrid | K₃PO₄ | Water | 70 | 3343[1] |
| Phenylboronic acid | 4-Bromoanisole | Pd-polymer hybrid | K₃PO₄ | Water | 70 | 2744[1] |
| Phenylboronic acid with electron-withdrawing group (-NO₂) | 4-Bromotoluene | Pd-polymer hybrid | K₃PO₄ | Water | 70 | 2684[1] |
| Structurally Related Compounds (Qualitative Data) | ||||||
| ortho-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Various | Product distribution studied, suggesting potential for O-chelation effect influencing selectivity.[2] |
Note: The presented TOF values are from a single study and are intended for comparative purposes within that specific catalytic system.[1] Direct comparison of absolute values across different studies can be misleading due to variations in reaction conditions.
Inferred Kinetic Profile of this compound
Based on the available data for related compounds, we can infer the following about the kinetic profile of this compound:
-
Electronic Effects: The presence of two electron-donating groups (ethoxy at the ortho position and methoxy at the meta position relative to the boronic acid) is expected to increase the electron density on the boron-bearing carbon. This should facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, potentially leading to a higher reaction rate compared to unsubstituted phenylboronic acid.
-
Steric Effects: The ortho-ethoxy group introduces some steric hindrance around the boronic acid moiety. While this might slightly impede the approach to the palladium center, studies on ortho-methoxyphenylboronic acid suggest that coupling reactions still proceed effectively.[2] In some cases, ortho-substituents can even be beneficial by promoting the reductive elimination step.
-
Chelation Effects: The oxygen atom of the ortho-ethoxy group could potentially coordinate to the palladium center during the catalytic cycle. This "chelation assistance" has been observed to influence the selectivity and, in some cases, the rate of Suzuki-Miyaura couplings.[2]
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and comparable kinetic data. Below are detailed methodologies for conducting and monitoring the kinetic studies of Suzuki-Miyaura coupling reactions.
General Reaction Setup
A typical experimental setup for a Suzuki-Miyaura coupling reaction involves the following:
-
Reagents and Solvents: All reagents and solvents should be of high purity and dried according to standard procedures. The aryl halide, arylboronic acid, palladium catalyst, ligand (if applicable), and base are the key components.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst.
-
Temperature Control: The reaction vessel should be placed in a temperature-controlled oil bath or heating mantle to ensure a constant and uniform reaction temperature.
-
Stirring: Efficient stirring is essential to ensure proper mixing of the reactants, especially in heterogeneous mixtures.
Standardized Protocol for Kinetic Analysis via Gas Chromatography (GC)
This protocol is adapted from established methods for monitoring Suzuki-Miyaura reactions.[3]
-
Reaction Mixture Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), ligand (e.g., SPhos, 2-4 mol%), and a suitable base (e.g., K₃PO₄, 2.0 mmol). Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.
-
Solvent Addition: Add the desired solvent (e.g., toluene, 10 mL) via syringe.
-
Reaction Initiation: Place the reaction tube in a preheated oil bath at the desired temperature and start vigorous stirring. This marks time zero (t=0) for the kinetic study.
-
Sampling: At regular time intervals, withdraw aliquots (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute solution of HCl in diethyl ether) to stop the reaction.
-
Sample Preparation for GC Analysis: Dilute the quenched sample with a suitable solvent (e.g., diethyl ether) and pass it through a short plug of silica gel to remove solid residues.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a capillary column with a nonpolar stationary phase). The concentration of the product and remaining starting material can be determined by integrating the peak areas relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the curve at the beginning of the reaction.
In Situ Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy offers a powerful non-invasive method for continuous reaction monitoring.[4]
-
Sample Preparation: In an NMR tube equipped with a sealable cap, combine the aryl halide, this compound, catalyst, ligand, base, and a deuterated solvent.
-
NMR Spectrometer Setup: Place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: The progress of the reaction can be followed by integrating the signals corresponding to the starting materials and the product. The relative integrals will provide the conversion at each time point.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for kinetic studies.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
References
A Comparative Guide to Isotopic and Chemical Labeling with Phenylboronic Acids for Mass Spectrometry-Based Proteomics
For researchers, scientists, and professionals in drug development, the precise analysis of proteins and their modifications is paramount. Isotopic and chemical labeling techniques, coupled with mass spectrometry, provide powerful tools for these investigations. While a multitude of labeling reagents exist, substituted phenylboronic acids are emerging as versatile probes for specific applications. This guide provides a comparative overview of labeling strategies utilizing phenylboronic acids, with a prospective look at the potential of 2-Ethoxy-5-methoxyphenylboronic acid, and contrasts these methods with other established techniques.
Introduction to Phenylboronic Acids in Protein Labeling
Phenylboronic acids and their derivatives are known for their ability to form reversible covalent bonds with cis-diols, a characteristic that makes them particularly useful for interacting with saccharides and glycoproteins.[1][2][3] Furthermore, they can participate in reactions with specific amino acid side chains, offering a means for targeted protein labeling.[4] The incorporation of a boron atom provides a unique isotopic signature (¹⁰B and ¹¹B) that can be detected by mass spectrometry, aiding in the identification of labeled species.[4]
Comparative Analysis of Phenylboronic Acid Labeling Strategies
While specific isotopic labeling studies utilizing this compound are not yet prevalent in the literature, we can infer its potential applications by examining studies on other substituted phenylboronic acids. The primary applications of phenylboronic acids in protein mass spectrometry are in the specific labeling of arginine residues and the enrichment of glycoproteins.
| Labeling Strategy | Target Moiety | Principle | Mass Spectrometry Readout | Key Advantage | Potential Role of this compound |
| Arginine-Specific Labeling | Guanidinium group of Arginine | Reaction with 2,3-butanedione and an arylboronic acid to form a stable derivative.[4] | Characteristic mass shift and boron isotope pattern (¹⁰B/¹¹B) for identification of arginine-containing peptides.[4] | Covalent labeling of a typically less reactive amino acid, providing additional constraints for protein identification.[4] | The electron-donating ethoxy and methoxy groups may influence the reaction kinetics and stability of the formed derivative. |
| Glycoprotein/Glycopeptide Enrichment | cis-Diol groups of saccharides | Reversible covalent bond formation between the boronic acid and the diols on glycans.[1][2] | Identification and quantification of glycoproteins/glycopeptides after enrichment and subsequent analysis (e.g., with ¹⁸O labeling).[2] | Selective capture of a specific class of post-translationally modified proteins.[2] | Substituents on the phenyl ring can affect the affinity and pH optimum for diol binding, potentially offering tunable selectivity. |
| Fluorescent Labeling of Glycated Proteins | Glycated proteins | Use of fluorescently tagged phenylboronic acids to detect and identify glycated proteins in gel electrophoresis.[5] | Identification of bands corresponding to glycated proteins for subsequent excision and mass spectrometry analysis.[5] | Enables visualization and targeted analysis of glycated proteins from complex mixtures.[5] | Could be functionalized with a fluorophore to act as a probe for glycated proteins. |
Experimental Protocols
The following are generalized protocols for key applications of phenylboronic acids in protein analysis.
1. Arginine-Specific Labeling for Mass Spectrometry
This protocol is adapted from the principles of arginine modification using a phenylboronic acid/2,3-butanedione system.[4]
-
Materials:
-
Protein digest (e.g., tryptic digest)
-
Phenylboronic acid (e.g., this compound)
-
2,3-butanedione
-
Borate buffer (pH 8-9)
-
Reagents for sample cleanup (e.g., C18 desalting spin columns)
-
-
Procedure:
-
Dissolve the peptide mixture in borate buffer.
-
Add a solution of the phenylboronic acid and 2,3-butanedione to the peptide solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Quench the reaction by adding a scavenger or by acidification.
-
Desalt the labeled peptide mixture using a C18 spin column.
-
Elute the labeled peptides and prepare for mass spectrometry analysis (e.g., MALDI-TOF or LC-MS/MS).
-
2. Enrichment of Glycopeptides using a Boronic Acid Affinity Matrix
This protocol is based on the principle of boronic acid affinity chromatography for glycoprotein/glycopeptide enrichment.[2]
-
Materials:
-
Protein digest from a complex sample (e.g., cell lysate)
-
Boronic acid-functionalized beads (e.g., agarose or magnetic beads)
-
Binding/Wash Buffer (e.g., phosphate buffer with high salt, pH 7-8)
-
Elution Buffer (e.g., acidic solution like 0.1% TFA or a solution containing a competing diol like sorbitol)
-
-
Procedure:
-
Equilibrate the boronic acid beads with the binding buffer.
-
Incubate the protein digest with the equilibrated beads to allow for the binding of glycopeptides.
-
Wash the beads extensively with the binding/wash buffer to remove non-glycopeptides.
-
Elute the bound glycopeptides using the elution buffer.
-
The enriched glycopeptides can then be further processed, for example, by enzymatic deglycosylation (e.g., using PNGase F in H₂¹⁸O for isotopic labeling) and analyzed by LC-MS/MS.[2]
-
Visualizing the Workflows
Caption: Workflow for arginine-specific peptide labeling.
Caption: Workflow for glycopeptide enrichment and labeling.
Comparison with Other Isotopic Labeling Methods
Phenylboronic acid-based labeling offers unique advantages but also has limitations compared to more conventional isotopic labeling techniques.
| Method | Principle | Advantages | Disadvantages |
| Phenylboronic Acid Labeling | Chemical labeling targeting specific functional groups (e.g., guanidinium, cis-diols). | Targets specific amino acids or PTMs; boron isotope pattern aids identification.[4] | Labeling efficiency can be variable; potential for side reactions. |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled Arg/Lys) into proteins during cell growth. | High accuracy for quantitative proteomics; labeling is incorporated biosynthetically, minimizing sample handling artifacts. | Limited to cell culture systems; can be expensive. |
| ¹⁸O-Labeling | Enzymatic incorporation of ¹⁸O from H₂¹⁸O into the C-terminus of peptides during proteolytic digestion.[6] | Can be applied to any protein sample after digestion; relatively inexpensive.[6] | Incomplete labeling (back-exchange) can complicate data analysis; provides a relatively small mass shift.[6] |
| ICAT (Isotope-Coded Affinity Tag) | Chemical labeling of cysteine residues with a reagent containing a linker with light or heavy isotopes and an affinity tag. | Reduces sample complexity by targeting a specific amino acid; affinity tag allows for enrichment. | Only applicable to cysteine-containing proteins; the tag itself is bulky. |
Conclusion
Substituted phenylboronic acids represent a valuable class of reagents for targeted protein labeling and enrichment. While direct isotopic labeling studies with this compound are yet to be published, its chemical properties suggest its potential utility in applications such as arginine-specific labeling and glycoprotein analysis. The electron-donating nature of its substituents may offer advantages in terms of reactivity and binding characteristics. As with any labeling strategy, the choice of reagent and methodology will depend on the specific research question and the nature of the biological sample. Further investigation into the reactivity and applications of novel substituted phenylboronic acids like this compound is warranted to expand the toolkit available to researchers in proteomics and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of the arginine-specific butanedione/phenylboronic acid tag for analysis of peptides and protein digests using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of protein glycation using fluorescent phenylboronate gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Ethoxy-5-methoxyphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethoxy-5-methoxyphenylboronic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established safety data for analogous phenylboronic acid compounds and are intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Handling Precautions:
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Ensure adequate ventilation in the handling area.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be released into the environment or disposed of in standard drains.
Step 1: Collection of Waste
-
Carefully sweep up any solid this compound.
-
Use appropriate tools to minimize dust generation.
-
Place the collected material into a clearly labeled, sealable container suitable for chemical waste.
Step 2: Container Labeling
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
Step 4: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1][2][3]
-
Alternatively, for larger quantities, consider offering the surplus and non-recyclable material to a licensed disposal company.[4]
-
A possible disposal method, to be carried out by a licensed facility, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Important Considerations:
-
Do not empty into drains or release into the environment.[5]
-
Handle uncleaned containers as you would the product itself.[2]
-
Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Ethoxy-5-methoxyphenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Ethoxy-5-methoxyphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound and other related boronic acid compounds. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][4] |
| Hand Protection | Disposable nitrile gloves.[1][3] | Prevents skin contact and irritation. Gloves should be inspected before use and removed immediately if contaminated.[2][3] |
| Body Protection | A lab coat and closed-toe shoes.[3] | Protects against incidental skin exposure to chemicals. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is necessary if dust is generated or if irritation is experienced.[1][2] | Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Accidental Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal :
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
